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Core Science & Biosynthesis

Foundational

"Butyl 4-amino-4-methylpiperidine-1-carboxylate" properties

An In-Depth Technical Guide to Butyl 4-amino-4-methylpiperidine-1-carboxylate Authored by a Senior Application Scientist Introduction: The Strategic Value of Substituted Piperidines in Modern Drug Discovery In the landsc...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Butyl 4-amino-4-methylpiperidine-1-carboxylate

Authored by a Senior Application Scientist

Introduction: The Strategic Value of Substituted Piperidines in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the piperidine ring stands out as a "privileged scaffold." Its prevalence in a vast number of approved pharmaceuticals and clinical candidates is a testament to its utility in constructing molecules with favorable pharmacokinetic and pharmacodynamic properties. Butyl 4-amino-4-methylpiperidine-1-carboxylate is a notable member of this class of compounds, serving as a versatile building block for the synthesis of complex, biologically active molecules.

This guide provides a comprehensive technical overview of Butyl 4-amino-4-methylpiperidine-1-carboxylate, intended for researchers, scientists, and professionals in the field of drug development. We will delve into its chemical and physical properties, plausible synthetic routes, applications in medicinal chemistry, and essential safety and handling protocols. The insights provided herein are grounded in established scientific principles and aim to empower researchers to effectively leverage this valuable synthetic intermediate in their drug discovery endeavors. The rigid piperidine core of this molecule allows for the precise spatial arrangement of pharmacophoric groups, which can lead to high-affinity interactions with biological targets.[1]

Core Physicochemical and Structural Properties

A thorough understanding of the fundamental properties of a chemical building block is paramount for its effective utilization in synthesis and drug design. The key physicochemical and structural attributes of Butyl 4-amino-4-methylpiperidine-1-carboxylate are summarized below.

PropertyValueSource
IUPAC Name tert-butyl 4-amino-4-methylpiperidine-1-carboxylatePubChem[2]
CAS Number 343788-69-2PubChem[2]
Molecular Formula C₁₁H₂₂N₂O₂PubChem[2]
Molecular Weight 214.30 g/mol PubChem[2], Sigma-Aldrich
Appearance SolidSigma-Aldrich
InChI Key DMBKWEHXTOCLTC-UHFFFAOYSA-NSigma-Aldrich
SMILES CC1(CCN(CC1)C(=O)OC(C)(C)C)NPubChem[2]
XLogP3 0.9PubChem[2]

Synthetic Pathways and Methodologies

While specific, detailed synthetic procedures for Butyl 4-amino-4-methylpiperidine-1-carboxylate are not extensively published in peer-reviewed literature, a plausible and efficient synthetic route can be devised based on established organic chemistry principles and analogous transformations reported for similar piperidine derivatives. The following proposed synthesis illustrates a logical approach to obtaining this valuable intermediate.

Proposed Retrosynthetic Analysis and Forward Synthesis

A common strategy for the synthesis of 4-substituted piperidines involves the functionalization of a suitable piperidone precursor. The tert-butoxycarbonyl (Boc) protecting group is ideal for masking the piperidine nitrogen due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.

The key transformation in the forward synthesis would be the introduction of the amino and methyl groups at the 4-position of a Boc-protected piperidone. This can be achieved through a variety of methods, with the Strecker synthesis or a related cyanation and reduction sequence being a highly viable option.

G cluster_synthesis Proposed Synthetic Workflow start 1-Boc-4-piperidone step1 Strecker Reaction (NaCN, NH4Cl) start->step1 intermediate1 alpha-Aminonitrile intermediate step1->intermediate1 step2 Grignard Reaction (MeMgBr) intermediate1->step2 intermediate2 tert-Butyl 4-amino-4-cyano-piperidine-1-carboxylate step2->intermediate2 step3 Reduction of Nitrile (e.g., LiAlH4 or Catalytic Hydrogenation) intermediate2->step3 final_product Butyl 4-amino-4-methylpiperidine-1-carboxylate step3->final_product

Caption: A plausible synthetic workflow for Butyl 4-amino-4-methylpiperidine-1-carboxylate.

Experimental Protocol: A Generalized Approach

The following is a generalized, step-by-step protocol for a potential synthesis, drawing upon standard laboratory techniques for piperidine chemistry.

Step 1: Synthesis of tert-Butyl 4-amino-4-cyanopiperidine-1-carboxylate

  • To a solution of 1-Boc-4-piperidone in a suitable solvent such as methanol, add ammonium chloride followed by an aqueous solution of sodium cyanide at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction carefully with an appropriate reagent and extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the α-aminonitrile intermediate.

Step 2: Methylation of the α-Aminonitrile

  • Dissolve the α-aminonitrile intermediate in an anhydrous aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -78°C and add a solution of methylmagnesium bromide (MeMgBr) in diethyl ether dropwise.

  • Allow the reaction to proceed at low temperature for a specified period, followed by slow warming to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, and follow a similar workup procedure as in Step 1.

Step 3: Reduction of the Nitrile to the Primary Amine

  • The nitrile can be reduced to the primary amine using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like THF.

  • Alternatively, catalytic hydrogenation using a catalyst such as Raney nickel or palladium on carbon (Pd/C) under a hydrogen atmosphere can be employed.

  • After the reaction is complete, a careful workup procedure is required to isolate the final product, Butyl 4-amino-4-methylpiperidine-1-carboxylate.

Applications in Drug Discovery and Medicinal Chemistry

The true value of Butyl 4-amino-4-methylpiperidine-1-carboxylate lies in its application as a versatile scaffold in the design and synthesis of novel therapeutic agents. The orthogonally protected amino groups allow for selective functionalization, enabling the construction of diverse chemical libraries for screening against various biological targets.

Role as a Privileged Scaffold in Kinase Inhibitor and GPCR Ligand Design

The piperidine core is a common feature in many kinase inhibitors and G-protein coupled receptor (GPCR) ligands. The rigid structure of the ring helps to position substituents in a well-defined three-dimensional space, facilitating optimal interactions with the binding pockets of these protein targets.[1] For instance, derivatives of similar 4-aminopiperidine scaffolds have been successfully employed in the development of potent and selective inhibitors of Protein Kinase B (Akt), a key target in cancer therapy.[1]

G cluster_drug_discovery Drug Discovery Progression start Butyl 4-amino-4- methylpiperidine-1-carboxylate step1 Library Synthesis (Amide coupling, etc.) start->step1 intermediate1 Diverse Library of Piperidine Derivatives step1->intermediate1 step2 High-Throughput Screening (HTS) intermediate1->step2 intermediate2 Hit Compounds step2->intermediate2 step3 Lead Optimization intermediate2->step3 final_product Clinical Candidate step3->final_product

Caption: A generalized workflow illustrating the use of the piperidine scaffold in drug discovery.

Utility in the Synthesis of CCR5 Antagonists for HIV-1 Inhibition

The C-C chemokine receptor type 5 (CCR5) is a critical co-receptor for the entry of R5-tropic strains of HIV-1 into host cells. Small molecule antagonists that block this receptor are an important class of antiretroviral drugs. 4-Substituted-4-aminopiperidine derivatives, synthesized from precursors analogous to Butyl 4-amino-4-methylpiperidine-1-carboxylate, have been developed as potent CCR5 antagonists.[1]

Analytical Characterization Techniques

The identity, purity, and structural integrity of Butyl 4-amino-4-methylpiperidine-1-carboxylate must be rigorously confirmed using a suite of modern analytical techniques.

Analytical TechniquePurposeExpected Observations
¹H NMR Spectroscopy Structural elucidation and confirmation of proton environments.Signals corresponding to the tert-butyl group (singlet, ~1.4 ppm), the methyl group (singlet), the piperidine ring protons (multiplets), and the amine protons (broad singlet).
¹³C NMR Spectroscopy Confirmation of the carbon skeleton.Resonances for the carbonyl carbon of the Boc group, the quaternary carbon of the Boc group, the carbons of the piperidine ring, and the methyl carbon.
Mass Spectrometry (MS) Determination of molecular weight and confirmation of molecular formula.A molecular ion peak (or a protonated molecular ion peak in ESI-MS) corresponding to the calculated molecular weight of 214.30 g/mol .
High-Performance Liquid Chromatography (HPLC) Assessment of purity.A single major peak indicating a high degree of purity.
Infrared (IR) Spectroscopy Identification of key functional groups.Characteristic absorption bands for N-H stretching (amine), C=O stretching (carbamate), and C-N stretching.

Safety, Handling, and Storage Protocols

As with any chemical reagent, proper safety precautions must be observed when handling Butyl 4-amino-4-methylpiperidine-1-carboxylate. The following guidelines are based on the known hazards of similar compounds and general best practices in a laboratory setting.

GHS Hazard Classification

Based on data for structurally related compounds, Butyl 4-amino-4-methylpiperidine-1-carboxylate should be handled as a hazardous substance.[2]

  • Acute Toxicity, Oral: May be harmful if swallowed.[2]

  • Skin Corrosion/Irritation: May cause skin irritation or severe burns.[2]

  • Eye Damage/Irritation: May cause serious eye irritation or damage.[2]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[2]

Personal Protective Equipment (PPE) and Handling
  • Eye Protection: Chemical safety goggles or a face shield should always be worn.

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile or neoprene).

  • Skin and Body Protection: A lab coat should be worn, and exposed skin should be minimized.

  • Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood.[3] If dusts are generated, a NIOSH-approved respirator may be necessary.

  • Hygiene Measures: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[3]

Storage and Disposal
  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[3] Keep away from incompatible materials such as strong oxidizing agents and strong acids.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

First-Aid Measures
  • Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[4]

Conclusion

Butyl 4-amino-4-methylpiperidine-1-carboxylate is a valuable and versatile building block in the arsenal of the modern medicinal chemist. Its well-defined structure, featuring a rigid piperidine scaffold and orthogonally protected functional groups, makes it an ideal starting material for the synthesis of a wide array of complex molecules with potential therapeutic applications. A thorough understanding of its properties, synthetic accessibility, and safe handling is crucial for its effective implementation in drug discovery programs. As the demand for novel therapeutics continues to grow, the strategic use of such privileged scaffolds will undoubtedly play a pivotal role in the development of the next generation of medicines.

References

  • KISHIDA CHEMICAL CO., LTD. Safety Data Sheet: tert-Butyl 4-[(4-amino-2-fluorophenoxy)
  • PubChem. tert-Butyl 4-amino-4-methylpiperidine-1-carboxylate. National Center for Biotechnology Information. Available from: [Link]

  • Thermo Fisher Scientific.
  • Capot Chemical. MSDS of tert-butyl 4-(aminomethyl)
  • Google Patents. Preparation method of (3S, 4R)-3-amido-4-methyl piperidine-1-tertiary butyl carboxylate.
  • PubChem. tert-Butyl 4-(methylamino)piperidine-1-carboxylate. National Center for Biotechnology Information. Available from: [Link]

  • Wünsch, B., et al.
  • BuyersGuideChem. tert-Butyl 4-amino-1-piperidine carboxylate. Available from: [Link]

  • MDPI. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Available from: [Link]

  • LookChem. Cas 236406-22-7,tert-butyl 4-(aminomethyl). Available from: [Link]

  • Wikipedia. 1-Boc-4-AP. Available from: [Link]

  • Spalding, T. A., et al. Probing the Molecular Mechanism of Interaction between 4-n-Butyl-1-[4-(2-methylphenyl)-4-oxo-1-butyl]-piperidine (AC-42) and the Muscarinic M1 Receptor: Direct Pharmacological Evidence That AC-42 Is an Allosteric Agonist. Molecular Pharmacology.
  • PubChemLite. Butyl 4-amino-1-(p-chlorobenzyl)-4-piperidinecarboxylate dioxalate. Available from: [Link]

  • BenchChem. Application Notes and Protocols: 4-Amino-1-Boc-piperidine-4-carboxylic acid in Medicinal Chemistry.
  • PubMed. Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. Available from: [Link]

  • The HRB National Drugs Library. An unusual detection of tert-butyl-4-anilinopiperidine-1-carboxylate in seizures of falsified 'Xanax' tablets and in items in a suspected heroin seizure submitted by Irish law enforcement. Available from: [Link]

  • SciELO. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Available from: [Link]

  • Federal Register. Specific Listing for 1-boc-4-AP, a Currently Controlled List I Chemical. Available from: [Link]

  • Frontiers in Pharmacology. Synthesis, Characterization, Biological Activity and Molecular Docking Studies of Novel Organotin(IV)

Sources

Exploratory

Spectroscopic Characterization and Analytical Workflows for 1-Boc-4-amino-4-methylpiperidine: A Technical Guide

Executive Summary As a Senior Application Scientist, I approach the structural validation of 1-Boc-4-amino-4-methylpiperidine (CAS: 343788-69-2) not merely as a routine analytical task, but as a critical quality control...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I approach the structural validation of 1-Boc-4-amino-4-methylpiperidine (CAS: 343788-69-2) not merely as a routine analytical task, but as a critical quality control gateway in medicinal chemistry. This molecule serves as a highly versatile building block in drug discovery, particularly in the synthesis of heterocyclic pharmaceutical agents . The tert-butyloxycarbonyl (Boc) protecting group and the sterically hindered primary amine present unique spectroscopic signatures. This whitepaper provides a comprehensive, causality-driven guide to the Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) characterization of this compound .

Structural Significance & Causality

The architecture of 1-Boc-4-amino-4-methylpiperidine features a piperidine ring with a carbamate-protected secondary amine at the 1-position, and a quaternary carbon at the 4-position bearing both a methyl group and a primary amine.

  • The Boc Group: Installed to selectively protect the piperidine nitrogen, directing subsequent functionalization exclusively to the C4 primary amine. Spectroscopically, it dominates the aliphatic region of the 1 H NMR spectrum and is highly labile under MS ionization.

  • The C4-Quaternary Center: The geminal methyl and amine groups create a sterically hindered environment. This restricts ring flipping, leading to distinct axial and equatorial proton environments in high-resolution NMR.

Spectroscopic Data & Mechanistic Analysis

1 H NMR Spectroscopy (400 MHz, CDCl 3​ )

The proton NMR spectrum of this compound is characterized by overlapping aliphatic multiplets and dominant singlets. Understanding the spin-spin coupling is essential for avoiding misassignments .

Table 1: 1 H NMR Assignments and Mechanistic Rationale

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentMechanistic Rationale
1.15 Singlet (s)3HC4-CH 3​ Shielded aliphatic methyl; the adjacent quaternary carbon (C4) lacks protons, preventing any J -coupling splitting.
1.31 - 1.42 Multiplet (m)2HC3/C5-H (axial)Diastereotopic ring protons split by complex geminal and vicinal coupling within the rigidified piperidine chair conformation.
1.46 Singlet (s)9HBoc -C(CH 3​ ) 3​ Nine highly equivalent methyl protons of the tert-butyl moiety produce a massive, diagnostic singlet.
1.47 - 1.61 Multiplet (m)4HC3/C5-H (eq) + -NH 2​ Overlapping signals. The primary amine protons appear broad due to the quadrupole relaxation effect of the Nitrogen-14 nucleus.
3.47 - 3.49 Multiplet (m)4HC2/C6-HProtons adjacent to the carbamate nitrogen are heavily deshielded by the electronegative heteroatom.
13 C NMR Spectroscopy (100 MHz, CDCl 3​ )

Carbon NMR provides a clear map of the molecular skeleton, particularly useful for confirming the presence of the quaternary C4 carbon, which is invisible in 1 H NMR.

Table 2: 13 C NMR Assignments

Chemical Shift (δ, ppm)AssignmentCausality / Structural Context
~28.4 Boc -C(CH 3​ ) 3​ Standard shift for the equivalent methyl carbons of the Boc group.
~30.1 C4-CH 3​ Aliphatic methyl carbon attached to the C4 quaternary center.
~36.5 C3, C5Piperidine ring carbons adjacent to the quaternary C4.
~40.2 C2, C6Deshielded by the adjacent carbamate nitrogen.
~49.5 C4 (Quaternary)Shifted downfield due to the attached electronegative amine.
~79.2 Boc -C(CH 3​ ) 3​ (Quat)Characteristic quaternary carbon of the tert-butyl group.
~154.5 C=O (Carbamate)Highly deshielded carbonyl carbon of the protecting group.
Mass Spectrometry & FT-IR

In positive Electrospray Ionization (ESI+), the Boc group is notoriously fragile. The intact molecular ion is often accompanied by predictable in-source fragmentation peaks.

Table 3: LC-MS & FT-IR Diagnostic Signals

TechniqueKey SignalAssignment / Fragmentation
ESI-MS (+) m/z 215.2[M+H] + : Intact protonated molecular ion.
ESI-MS (+) m/z 159.1[M+H - 56] + : Loss of isobutylene (typical Boc fragmentation).
ESI-MS (+) m/z 115.1[M+H - 100] + : Complete loss of the Boc group (isobutylene + CO 2​ ).
FT-IR (ATR) ~3350, 3280 cm −1 N-H stretching (primary amine).
FT-IR (ATR) ~1680 cm −1 C=O stretching (carbamate).

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in your analytical data, workflows must be designed to self-validate. Below are the optimized protocols for acquiring high-fidelity spectra for 1-Boc-4-amino-4-methylpiperidine.

Protocol 1: High-Fidelity NMR Acquisition
  • Sample Preparation: Dissolve 15-20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.05% v/v Tetramethylsilane (TMS).

    • Causality: CDCl 3​ is selected because its residual solvent peak (7.26 ppm) is far removed from the highly aliphatic profile (1.15–3.50 ppm) of the piperidine derivative, preventing signal obfuscation.

  • Instrument Calibration: Perform automated tuning and matching (ATMA) and 3D gradient shimming.

    • Causality: The multiplets between 1.31 and 1.61 ppm are highly complex. Poor magnetic field homogeneity will blur these signals, making it impossible to differentiate the equatorial ring protons from the broad amine peak.

  • Acquisition: Execute a standard 1 H pulse sequence (zg30) for 16 scans and a 13 C pulse sequence with proton decoupling (zgpg30) for 256 scans at 298 K.

  • Validation Check (Critical): Calculate the integration ratio of the Boc singlet (1.46 ppm) to the C4-methyl singlet (1.15 ppm). The system self-validates if the ratio is exactly 3:1 (9H to 3H). Any deviation strictly indicates incomplete Boc protection or the presence of tert-butanol impurities.

NMR_Workflow Step1 Sample Preparation 15-20 mg in 0.6 mL CDCl3 Step2 Shimming & Tuning Optimize magnetic field homogeneity Step1->Step2 Step3 Pulse Sequence Execution 1H (zg30) & 13C (zgpg30) Step2->Step3 Step4 FID Processing Fourier Transform & Phase Correction Step3->Step4

Fig 1: Standardized self-validating workflow for high-fidelity NMR spectral acquisition.

Protocol 2: LC-ESI-MS Analysis
  • Sample Dilution: Prepare a 1 µg/mL solution in 50:50 Methanol:Water supplemented with 0.1% Formic Acid.

    • Causality: Formic acid acts as a proton donor, ensuring the primary amine is fully ionized to yield a strong[M+H] + signal in positive ion mode.

  • Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm). Run a rapid gradient of 5% to 95% Acetonitrile over 5 minutes.

  • Mass Detection & Ion Optics: Set the capillary voltage to 3.0 kV and maintain a low fragmentor/cone voltage (e.g., 70 V).

    • Causality: The Boc group is highly susceptible to thermal and collisional degradation. Excessive cone voltage will artificially induce in-source fragmentation, destroying the intact molecular ion (m/z 215.2).

  • Validation Check (Critical): Monitor the ratio of the intact ion (m/z 215.2) to the isobutylene-loss fragment (m/z 159.1). If the 159.1 peak dominates by more than 3:1, the instrument's desolvation temperature or cone voltage is too high and must be reduced to prevent false negatives.

MS_Pathway M [M+H]+ m/z 215.2 Intact Molecular Ion Frag1 [M+H - C4H8]+ m/z 159.1 Loss of Isobutylene M->Frag1 -56 Da (McLafferty-type) Frag2 [M+H - C5H8O2]+ m/z 115.1 Complete Boc Cleavage M->Frag2 -100 Da (Direct Cleavage) Frag1->Frag2 -44 Da (-CO2)

Fig 2: ESI-MS positive ion mode fragmentation pathway of 1-Boc-4-amino-4-methylpiperidine.

References

  • Heterocyclic-substituted piperidine compounds and the uses thereof. Google Patents (CA2823905A1).
  • PubChem Compound Summary for CID 11310432, 1-Boc-4-Amino-4-methylpiperidine. National Center for Biotechnology Information. URL:[Link]

Foundational

Strategic Amine Masking: An In-Depth Technical Guide to Boc Protection and Deprotection Workflows

Executive Summary In the synthesis of complex active pharmaceutical ingredients (APIs) and the execution of solid-phase peptide synthesis (SPPS), the inherent nucleophilicity and basicity of amines present a significant...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of complex active pharmaceutical ingredients (APIs) and the execution of solid-phase peptide synthesis (SPPS), the inherent nucleophilicity and basicity of amines present a significant chemoselectivity challenge. The tert-butyloxycarbonyl (Boc) group has established itself as a foundational protecting group due to its robust stability under basic conditions and its highly predictable, clean cleavage under acidic conditions[1].

As a Senior Application Scientist, I approach protecting group chemistry not merely as a sequence of steps, but as a system of logical, causal relationships. This whitepaper deconstructs the Boc protection and deprotection workflows, explaining the mechanistic causality behind reagent choices, establishing self-validating experimental protocols, and providing quantitative data to guide synthetic strategy.

Mechanistic Foundations of Boc Chemistry

The introduction of the Boc group is typically achieved using di-tert-butyl dicarbonate, commonly referred to as Boc anhydride or Boc₂O[2]. The success of this reaction is rooted in a nucleophilic acyl substitution pathway driven by a powerful thermodynamic sink.

The Causality of Irreversibility

When a free amine attacks the electrophilic carbonyl carbon of Boc₂O, a tetrahedral intermediate is formed. The causality behind the reaction's high yield and irreversibility lies in the subsequent collapse of this intermediate. The leaving group, tert-butyl carbonate, is highly unstable and rapidly decomposes into tert-butanol and carbon dioxide (CO₂) gas[3]. The entropic driving force of CO₂ evolution pushes the equilibrium entirely to the right, often eliminating the need for harsh forcing conditions.

Conversely, the deprotection of the Boc group relies on its specific lability to strong acids. Protonation of the carbamate oxygen weakens the C–O bond, leading to the expulsion of a highly stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid spontaneously decarboxylates, releasing a second equivalent of CO₂ and yielding the free amine as an acid salt[1].

BocMechanism Amine Free Amine (Nucleophile) Tetrahedral Tetrahedral Intermediate Amine->Tetrahedral Nucleophilic Attack Boc2O Boc Anhydride (Electrophile) Boc2O->Tetrahedral Nucleophilic Attack BocAmine Boc-Protected Amine Tetrahedral->BocAmine Elimination Byproducts t-Butanol + CO2 Tetrahedral->Byproducts Leaving Group Decomposition Deprotection TFA / HCl (Acid Reagent) BocAmine->Deprotection Acid Addition Carbamic Carbamic Acid Intermediate Deprotection->Carbamic Protonation & Cleavage DeprotAmine Amine Salt + t-Butyl Cation Carbamic->DeprotAmine Decarboxylation FinalAmine Free Amine + CO2 DeprotAmine->FinalAmine Neutralization

Logical relationship of Boc protection and acidic deprotection mechanisms.

Orthogonality and Strategic Utility

In multi-step synthesis, protecting groups must be chosen based on their orthogonality—the ability to selectively remove one protecting group without affecting others. The Boc group is highly orthogonal to the Fmoc (9-fluorenylmethoxycarbonyl) group, which is cleaved by mild bases, and the Cbz (benzyloxycarbonyl) group, which is cleaved by catalytic hydrogenation[4].

Quantitative Data: Cleavage Conditions

The table below summarizes the quantitative parameters for common Boc deprotection methodologies, allowing researchers to select conditions based on substrate sensitivity.

Reagent SystemConcentrationTemperatureTypical Reaction TimePrimary Byproducts
TFA in DCM 50% (v/v)20–25 °C1–2 hoursIsobutylene, CO₂
HCl in Dioxane 4.0 M20–25 °C1–3 hoursIsobutylene, CO₂
Oxalyl Chloride in MeOH 3.0 eq20–25 °C1–4 hoursCO₂, CO, HCl[5]

Experimental Protocols: A Self-Validating System

A robust protocol must be more than a recipe; it must be a self-validating system where the physical phenomena observed confirm the chemical transformations occurring at the molecular level.

Protocol 1: Amine Protection using Boc₂O

Objective: Chemoselective conversion of a primary amine to a tert-butyl carbamate.

  • Dissolution: Dissolve the primary amine (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.2 M.

    • Causality: Anhydrous conditions prevent the competitive hydrolysis of Boc₂O into tert-butanol and CO₂, ensuring stoichiometric efficiency.

  • Base Addition: Add triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.1 eq).

    • Causality: The base neutralizes any existing amine salts, rendering the nitrogen lone pair fully available for nucleophilic attack[3].

  • Electrophile Addition: Cool the reaction to 0 °C. Add Boc₂O (1.1 eq) portion-wise.

    • Validation Step: Observe the reaction mixture. The immediate evolution of fine gas bubbles (CO₂) is a physical validation that the nucleophilic attack and subsequent decomposition of the leaving group are occurring. If no effervescence is observed, the Boc₂O reagent may have degraded; halt and verify reagent integrity via NMR.

  • Reaction Monitoring: Warm to room temperature and stir for 2 hours. Monitor via TLC (staining with ninhydrin to detect the disappearance of the primary amine).

  • Aqueous Workup: Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.

    • Validation Step: The 1 M HCl wash selectively protonates any unreacted starting amine and the TEA, partitioning them into the aqueous layer. This validates that the organic layer contains only the neutral, non-basic Boc-protected product. Dry over Na₂SO₄ and concentrate.

BocWorkflow Start 1. Dissolution Amine + Solvent Base 2. Base Addition TEA or DIPEA Start->Base BocAdd 3. Boc2O Addition Portion-wise at 0°C Base->BocAdd Monitor 4. Reaction Monitoring TLC / LC-MS BocAdd->Monitor Workup 5. Aqueous Workup 1M HCl, NaHCO3 Monitor->Workup Isolate 6. Isolation Dry & Concentrate Workup->Isolate

Step-by-step experimental workflow for the Boc protection of primary amines.

Protocol 2: Acidic Deprotection using TFA

Objective: Removal of the Boc group to reveal the free amine for subsequent coupling.

  • Dissolution: Dissolve the Boc-protected amine in DCM (0.1 M).

  • Acid Addition: Slowly add Trifluoroacetic acid (TFA) to achieve a 1:1 v/v ratio of DCM:TFA. Do not seal the reaction vessel.

    • Causality: The generation of CO₂ and isobutylene gas requires an open or vented system to prevent dangerous pressure buildup[3].

  • Scavenger Addition (Crucial for Peptides): If the substrate contains electron-rich aromatic rings (e.g., tryptophan, tyrosine), add triisopropylsilane (TIPS) (0.1 eq).

    • Causality: The cleaved tert-butyl cation is a powerful electrophile that will irreversibly alkylate electron-rich moieties. TIPS acts as a sacrificial hydride donor to quench the cation into harmless isobutane.

  • Isolation and Validation: Concentrate under reduced pressure. Co-evaporate with toluene three times to azeotropically remove residual TFA.

    • Validation Step: Analyze the crude residue via ¹⁹F NMR. The absence of a broad singlet at approximately -76 ppm confirms the complete removal of TFA, validating that the amine is ready for base-sensitive downstream applications.

Troubleshooting and Advanced Considerations

Even with robust protocols, edge cases arise. A common failure mode in Boc protection is the formation of symmetrical ureas. This occurs when the intermediate isocyanate (formed if the tetrahedral intermediate collapses atypically under highly basic, anhydrous conditions) is attacked by a second equivalent of the starting amine. To suppress this, ensure Boc₂O is added slowly to a dilute solution of the amine, keeping the electrophile in stoichiometric excess relative to the available nucleophile at any given moment.

Conclusion

The Boc protecting group remains an indispensable asset in the synthetic chemist's toolkit. By understanding the thermodynamic drivers of its installation (CO₂ evolution) and the mechanistic requirements of its cleavage (cation generation and trapping), researchers can design highly efficient, scalable, and self-validating synthetic routes. Mastery of these principles ensures that amine masking acts as a reliable stepping stone rather than a synthetic bottleneck.

Sources

Protocols & Analytical Methods

Method

Coupling reactions involving 1-Boc-4-amino-4-methylpiperidine

Title: Application Note: Advanced Coupling Strategies for 1-Boc-4-amino-4-methylpiperidine in Medicinal Chemistry Introduction: 1-Boc-4-amino-4-methylpiperidine (CAS: 343788-69-2)[1] is a highly valued building block in...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Application Note: Advanced Coupling Strategies for 1-Boc-4-amino-4-methylpiperidine in Medicinal Chemistry

Introduction: 1-Boc-4-amino-4-methylpiperidine (CAS: 343788-69-2)[1] is a highly valued building block in drug discovery. The incorporation of a gem-disubstituted center (4-amino, 4-methyl) onto the piperidine ring restricts conformational flexibility, improves metabolic stability (by blocking CYP450 oxidation at the 4-position), and modulates the basicity of the resulting amine. However, this α -quaternary center creates a highly sterically hindered environment around the primary amine, rendering standard coupling methodologies (e.g., standard EDC/HOBt amidation or unoptimized reductive aminations) sluggish or entirely ineffective.

This application note provides field-proven, mechanistically grounded protocols for successfully coupling 1-Boc-4-amino-4-methylpiperidine via amide bond formation, Buchwald-Hartwig cross-coupling, and reductive amination.

Mechanistic Causality & Reagent Selection

As a rule, standard coupling reagents fail with this substrate due to the severe steric clash in the transition state. Successful protocols require reagents that either lower the activation energy via neighboring group participation or mechanically force the reactive centers together.

  • Amide Coupling: The steric bulk of the adjacent methyl group severely impedes the nucleophilic attack of the amine onto standard activated esters (like OAt or OBt). To overcome this, highly reactive uronium salts like or COMU are required. HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester, and the neighboring group effect of the pyridine nitrogen in HOAt accelerates the aminolysis even with bulky amines.

  • Buchwald-Hartwig Amination: Cross-coupling this tert-alkyl-like primary amine with aryl halides is prone to β -hydride elimination or stalled reductive elimination. The use of biaryl phosphine ligands, specifically , is critical. The bulky, electron-rich nature of BrettPhos promotes rapid oxidative addition, while its specific spatial profile forces the aryl and amine groups on the Pd(II) intermediate into close proximity, accelerating the otherwise slow reductive elimination step.

  • Reductive Amination: Imine formation is the rate-limiting step due to steric clash. Dehydrating conditions (e.g., molecular sieves) or Lewis acids (e.g., Ti(OiPr)4) are often necessary to drive the equilibrium before reduction with sodium triacetoxyborohydride (NaBH(OAc)3)[1].

Visualizing the Strategic Workflow

G Start 1-Boc-4-amino-4-methylpiperidine (Sterically Hindered Amine) Electrophile Identify Electrophile Start->Electrophile Carboxylic Carboxylic Acid (Amide Coupling) Electrophile->Carboxylic R-COOH ArylHalide Aryl Halide (Buchwald-Hartwig) Electrophile->ArylHalide Ar-X Carbonyl Aldehyde/Ketone (Reductive Amination) Electrophile->Carbonyl R-CHO / R-CO-R' HATU Use HATU/DIPEA or Acid Chloride Carboxylic->HATU Overcome steric clash BrettPhos Use Pd(OAc)2 + BrettPhos ArylHalide->BrettPhos Accelerate reductive elimination TiOiPr4 Use Ti(OiPr)4 + NaBH(OAc)3 Carbonyl->TiOiPr4 Drive imine formation

Workflow for selecting coupling conditions for 1-Boc-4-amino-4-methylpiperidine.

Quantitative Data: Reagent Efficacy Comparison

To illustrate the necessity of specialized reagents, the following table summarizes typical conversion rates for the coupling of 1-Boc-4-amino-4-methylpiperidine with standard electrophiles (e.g., benzoic acid, bromobenzene, or benzaldehyde) under various conditions.

Reaction TypeReagent / Catalyst SystemTime (h)Temp (°C)Typical Yield (%)Mechanistic Rationale
Amide Coupling EDC, HOBt, DIPEA2425< 20%Insufficient electrophilicity of OBt ester.
Amide Coupling HATU, DIPEA122585 - 95%HOAt ester accelerates aminolysis via neighboring group effect.
Amide Coupling Acid Chloride, Et3N40 to 25> 90%Highly reactive electrophile overcomes steric barrier.
Buchwald C-N Pd2(dba)3, BINAP, NaOtBu24100TraceStalled reductive elimination; ligand too flexible.
Buchwald C-N Pd(OAc)2, BrettPhos, NaOtBu128075 - 85%Ligand enforces reactive geometry for bulky amines.
Reductive Amination NaBH3CN, MeOH242530 - 40%Slow imine formation leads to direct reduction of aldehyde.
Reductive Amination Ti(OiPr)4 then NaBH(OAc)3162570 - 85%Lewis acid drives imine formation prior to reduction.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed with built-in validation steps (TLC/LCMS tracking) to ensure reproducibility.

Protocol 1: Sterically Hindered Amide Coupling (HATU Method)

Objective: Synthesize an amide from a generic carboxylic acid and 1-Boc-4-amino-4-methylpiperidine. Causality: DIPEA is used as a non-nucleophilic base to deprotonate the carboxylic acid and the amine salt without competing for the electrophile. DMF is chosen as a polar aprotic solvent to solubilize the highly polar HATU intermediates.

Step-by-Step Procedure:

  • Activation: In an oven-dried flask under N2, dissolve the carboxylic acid (1.0 equiv, 1.0 mmol) in anhydrous DMF (5 mL). Add DIPEA (3.0 equiv, 3.0 mmol) followed by HATU (1.2 equiv, 1.2 mmol).

  • Pre-activation Tracking: Stir the mixture at room temperature for 15 minutes. Validation: A quick LCMS aliquot (quenched in MeOH) should show the complete disappearance of the acid and formation of the HOAt-ester intermediate.

  • Amine Addition: Add 1-Boc-4-amino-4-methylpiperidine (1.1 equiv, 1.1 mmol)[1] in one portion.

  • Reaction: Stir at room temperature for 12 hours.

  • Workup & Validation: Dilute with EtOAc (20 mL) and wash sequentially with 1M HCl (to remove unreacted amine and DIPEA), saturated NaHCO3 (to remove unreacted acid and HOAt), and brine. Rationale: The sequential acidic and basic washes ensure the crude product is free of ionizable impurities, which can be verified by 1H NMR prior to column chromatography.

  • Isolation: Dry the organic layer over Na2SO4, filter, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc).

Protocol 2: Buchwald-Hartwig Cross-Coupling

Objective: C-N bond formation with an aryl bromide. Causality: BrettPhos is explicitly chosen over XPhos because its structure is optimized for primary amines, preventing the formation of bis-arylated products and facilitating the reductive elimination of bulky substrates.

G Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Ar Pd(II)(Ar)(X)L OxAdd->PdII_Ar AmineBind Amine Binding & Deprotonation PdII_Ar->AmineBind NaOtBu + Hindered Amine PdII_Amine Pd(II)(Ar)(NR2)L AmineBind->PdII_Amine RedElim Reductive Elimination PdII_Amine->RedElim BrettPhos Forces Proximity RedElim->Pd0 Regenerate Pd(0) Product Coupled Product RedElim->Product

Catalytic cycle of Buchwald-Hartwig amination highlighting the role of BrettPhos in reductive elimination.

Step-by-Step Procedure:

  • Preparation: In a glovebox or under strict Schlenk conditions, charge a vial with Aryl Bromide (1.0 mmol), 1-Boc-4-amino-4-methylpiperidine (1.2 mmol), Pd(OAc)2 (0.02 mmol, 2 mol%), BrettPhos (0.04 mmol, 4 mol%), and NaOtBu (1.4 mmol).

  • Solvent Addition: Add anhydrous, degassed 1,4-Dioxane (5 mL). Seal the vial. Rationale: Dioxane is used because it allows for high reaction temperatures (100 °C) without participating in the reaction, and degassing prevents Pd(0) oxidation.

  • Heating: Heat the mixture at 80–100 °C for 12 hours.

  • Validation: Cool to room temperature. Run a TLC (UV active). The disappearance of the aryl bromide indicates completion. LCMS will confirm the target product mass without bis-arylation impurities.

  • Workup: Filter the crude mixture through a pad of Celite to remove Pd black and inorganic salts. Concentrate and purify via flash chromatography.

Protocol 3: Reductive Amination (Patent-Validated Method)

Objective: Coupling with a sterically demanding aldehyde (e.g., 3-bromo-4-(trifluoromethyl)benzaldehyde)[1]. Causality: Sodium triacetoxyborohydride (NaBH(OAc)3) is a mild reducing agent that will not reduce the aldehyde directly at room temperature, allowing the sterically hindered imine to form first.

Step-by-Step Procedure:

  • Imine Formation: Combine 3-bromo-4-(trifluoromethyl)benzaldehyde (1.0 mmol) and 1-Boc-4-amino-4-methylpiperidine (1.0 mmol) in a suitable solvent (e.g., DCM or DCE, 5 mL)[1]. Add triethylamine (3.0 mmol) to ensure the amine is fully free-based[1].

  • Pre-Stirring: Stir the mixture for 1 hour at room temperature[1]. Rationale: This pre-stirring is critical for this bulky amine to allow the imine/iminium equilibrium to establish before the reducing agent is introduced.

  • Reduction: Add sodium triacetoxyborohydride (3.0 mmol) in one portion[1].

  • Reaction: Stir overnight at room temperature[1].

  • Workup & Validation: Quench the reaction carefully with water (10 mL)[1] to destroy excess hydride. Extract with DCM. The organic layer is dried, concentrated, and chromatographed on silica gel to yield the product (typical yield ~67%)[1].

Conclusion

Coupling 1-Boc-4-amino-4-methylpiperidine requires a deliberate departure from standard protocols due to the severe steric hindrance of the α -quaternary center. By leveraging neighboring group effects (HATU), geometrically constrained transition states (BrettPhos), and controlled reaction kinetics (NaBH(OAc)3 pre-stirring), medicinal chemists can efficiently incorporate this valuable moiety into complex drug candidates.

References

  • World Intellectual Property Organization . (2018). Patent WO2018/217809A1. (Cited for Reductive Amination Protocol of t-butyl 4-amino-4-methylpiperidine-1-carboxylate). Retrieved March 11, 2026, from[Link]

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397-4398.[Link]

  • Fors, B. P., Watson, D. A., & Buchwald, S. L. (2008). Highly Active Catalyst for the Room-Temperature Amination and Suzuki Coupling of Aryl Chlorides. Journal of the American Chemical Society, 130(41), 13552-13554.[Link]

Sources

Application

Boc deprotection methods for N-substituted 4-amino-4-methylpiperidines

An Application Guide to Boc Deprotection Methods for N-Substituted 4-Amino-4-Methylpiperidines Authored by: A Senior Application Scientist Introduction: Navigating the Challenges of a Hindered Scaffold The tert-butyloxyc...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to Boc Deprotection Methods for N-Substituted 4-Amino-4-Methylpiperidines

Authored by: A Senior Application Scientist

Introduction: Navigating the Challenges of a Hindered Scaffold

The tert-butyloxycarbonyl (Boc) group is arguably the most ubiquitous amine protecting group in modern organic synthesis, prized for its stability in a wide range of conditions and its generally straightforward removal.[1][2] However, when appended to sterically congested scaffolds such as N-substituted 4-amino-4-methylpiperidines, the deprotection step can transform from a routine procedure into a significant synthetic challenge. The gem-dimethyl substitution at the C4 position creates substantial steric hindrance around the nitrogen atom, which can impede the approach of reagents and slow the rate of cleavage.[3]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on selecting and executing effective Boc deprotection strategies for this challenging substrate class. We move beyond simple reagent lists to explain the causality behind protocol choices, offering detailed, field-proven methodologies and troubleshooting advice to ensure reliable and high-yielding outcomes.

Core Principle: The Mechanism of Acid-Catalyzed Boc Cleavage

The most common method for Boc group removal relies on acid catalysis. The reaction proceeds via an E1 elimination pathway. First, the carbonyl oxygen of the Boc group is protonated by a strong acid, such as trifluoroacetic acid (TFA). This initial protonation increases the electrophilicity of the carbonyl carbon and facilitates the cleavage of the tert-butyl-oxygen bond, generating a stable tert-butyl cation and a transient carbamic acid intermediate. This carbamic acid is unstable and rapidly decarboxylates to yield the free amine and carbon dioxide.[1][4] The liberated amine is then protonated by the excess acid to form the corresponding ammonium salt.

Boc_Deprotection_Mechanism sub N-Boc Piperidine protonated Protonated Boc Group sub->protonated + H⁺ h_plus H+ tbu_plus tert-Butyl Cation carbamic_acid Carbamic Acid Intermediate protonated->carbamic_acid Cleavage amine_salt Piperidine Amine Salt carbamic_acid->amine_salt - CO₂ co2 CO₂

Caption: General mechanism of acid-catalyzed Boc deprotection.

A critical side reaction, particularly with electron-rich aromatic N-substituents, is Friedel-Crafts-type alkylation by the liberated tert-butyl cation.[3] The inclusion of "scavengers" like triisopropylsilane (TIS) or water can effectively trap this electrophile and prevent undesired byproduct formation.

Methodology Decision Workflow

Choosing the right deprotection method is paramount. The following workflow provides a decision-making framework based on substrate properties and desired outcomes.

Caption: Decision tree for selecting a Boc deprotection method.

Detailed Application Notes and Protocols

Method 1: The Workhorse - Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

Expertise & Experience: This is the most robust and widely used method for Boc deprotection.[4] For the sterically hindered 4-amino-4-methylpiperidine core, a higher concentration of TFA (25-50% v/v) and potentially longer reaction times may be necessary compared to less hindered amines.[3] The primary advantage is the potent acidity of TFA, which ensures complete reaction, and the volatility of both TFA and DCM, which simplifies workup.

Protocol Trustworthiness: This protocol includes a scavenger (TIS) to mitigate the common side reaction of tert-butylation, ensuring a cleaner product profile. Monitoring by LC-MS or TLC is crucial to avoid over-exposure and potential degradation of sensitive N-substituents.

Experimental Protocol:

  • Dissolution: Dissolve the N-Boc-4-amino-4-methylpiperidine substrate (1.0 mmol) in anhydrous dichloromethane (DCM, 5-10 mL) in a round-bottom flask under a nitrogen atmosphere.

  • Scavenger Addition (Optional): If the N-substituent is electron-rich or sensitive to alkylation, add triisopropylsilane (TIS, 1.1 mmol, 1.1 equiv.).

  • TFA Addition: Cool the solution to 0 °C in an ice bath. Add trifluoroacetic acid (TFA, 2.5 - 5 mL, corresponding to 25-50% v/v) dropwise.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2-6 hours. Note: The increased steric hindrance may require longer times than the typical 1-4 hours.[3][4]

  • Monitoring: Track the consumption of starting material using TLC or LC-MS.

  • Work-up:

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Co-evaporate with toluene or DCM (2 x 10 mL) to remove residual TFA.

    • Dissolve the residue in DCM (15 mL) and carefully wash with a saturated aqueous sodium bicarbonate (NaHCO₃) solution until CO₂ evolution ceases.

    • Wash the organic layer with brine (10 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the free amine.

Method 2: Enhanced Selectivity - Hydrochloric Acid (HCl) in 1,4-Dioxane

Expertise & Experience: A 4M solution of HCl in dioxane is an excellent alternative to TFA, particularly when the substrate contains other acid-labile groups like tert-butyl esters or ethers.[5][6] This reagent combination often provides superior selectivity, cleaving the N-Boc group while leaving t-butyl esters intact.[7] For the hindered piperidine, reaction completion may require warming or extended reaction times.

Protocol Trustworthiness: The use of a commercially available, standardized solution of HCl in dioxane ensures reproducibility. The work-up is straightforward, as the product often precipitates as its hydrochloride salt, which can be isolated by simple filtration.

Experimental Protocol:

  • Suspension: Place the N-Boc-4-amino-4-methylpiperidine substrate (1.0 mmol) in a round-bottom flask.

  • Reagent Addition: Add a 4M solution of HCl in 1,4-dioxane (5.0 mL, 20 mmol, 20 equiv.).

  • Reaction: Stir the resulting suspension or solution at room temperature for 4-16 hours. If the reaction is sluggish, it can be gently warmed to 40-50 °C.[8]

  • Monitoring: Monitor the reaction by TLC or LC-MS. The formation of a precipitate (the HCl salt of the product) is a common visual indicator of reaction progress.

  • Work-up:

    • Upon completion, dilute the mixture with diethyl ether (10 mL) to further precipitate the product salt.

    • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum to afford the deprotected amine as its hydrochloride salt.

    • Alternatively, the solvent can be removed under reduced pressure to obtain the salt.[7]

Method 3: Mild Acid-Catalyzed Deprotection - Oxalyl Chloride in Methanol

Expertise & Experience: For substrates that are highly sensitive to strong acids like TFA or HCl, an in-situ generation of methanolic HCl via the reaction of oxalyl chloride and methanol offers a significantly milder alternative.[9] This method proceeds efficiently at room temperature and is tolerant of a wide array of functional groups.

Protocol Trustworthiness: This protocol avoids the use of strong, corrosive acids directly. The reaction is typically clean, and the byproducts (dimethyl oxalate and CO) are volatile. The reaction is self-validating as incomplete reaction is easily detected by LC-MS, and the mild conditions minimize the risk of decomposition seen with harsher methods.

Experimental Protocol:

  • Dissolution: Dissolve the N-Boc-4-amino-4-methylpiperidine substrate (1.0 mmol) in methanol (5 mL) in a round-bottom flask.

  • Reagent Addition: At room temperature, add oxalyl chloride (3.0 mmol, 3.0 equiv.) dropwise to the stirred solution. Caution: Gas evolution.

  • Reaction: Stir the mixture at room temperature for 1-4 hours.[9]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • The resulting residue is the hydrochloride salt of the amine.

    • For the free base, dissolve the residue in water, basify to pH >10 with 1M NaOH, and extract with an appropriate organic solvent (e.g., DCM or ethyl acetate).

    • Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the product.[3]

Method 4: Non-Hydrolytic Cleavage - Trimethylsilyl Iodide (TMSI)

Expertise & Experience: Trimethylsilyl iodide (TMSI) provides a non-acidic, non-hydrolytic pathway for Boc deprotection.[10] The mechanism involves the silylation of the carbonyl oxygen, followed by the nucleophilic attack of the iodide ion to cleave the carbamate.[11] This method is particularly valuable for substrates containing functional groups that are sensitive to both acid and water. TMSI is a potent but moisture-sensitive reagent, often generated in situ from TMSCl and NaI.

Protocol Trustworthiness: This protocol requires strictly anhydrous conditions. The reaction is typically quenched with methanol, which consumes excess TMSI. The progress can be readily followed by standard chromatographic techniques.

Experimental Protocol:

  • Setup: In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve the N-Boc-4-amino-4-methylpiperidine substrate (1.0 mmol) in anhydrous chloroform or acetonitrile (5 mL).

  • Reagent Addition: Add trimethylsilyl iodide (TMSI, 1.5 mmol, 1.5 equiv.) dropwise at room temperature.[12]

  • Reaction: Stir the reaction at room temperature for 2-12 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Upon completion, carefully quench the reaction by adding methanol (2 mL).

    • Concentrate the mixture under reduced pressure.

    • The residue can be purified by column chromatography or by an acid/base extraction to isolate the free amine.[10]

Method 5: Green Chemistry Approach - Thermal Deprotection

Expertise & Experience: Forcing conditions can sometimes be achieved simply by heating, which provides a completely acid- and reagent-free method for Boc removal.[13] This "green" alternative is ideal for acid-sensitive molecules but may not be suitable for thermally labile compounds. The reaction can be performed in a high-boiling solvent or, for precise control, in a continuous flow reactor.[14][15]

Protocol Trustworthiness: This method's simplicity is its strength. The only byproducts are isobutylene and CO₂, eliminating complex workups. However, success is highly substrate-dependent, and optimization of temperature and time is critical.

Experimental Protocol (Batch):

  • Setup: Dissolve the N-Boc-4-amino-4-methylpiperidine substrate (1.0 mmol) in a high-boiling, inert solvent such as diphenyl ether or simply in water (5-10 mL).[14]

  • Reaction: Heat the mixture to reflux (100 °C for water, higher for other solvents) for 6-24 hours.[16]

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up:

    • Cool the reaction to room temperature.

    • If using an organic solvent, the product may be isolated by precipitation or chromatography.

    • If using water, extract the product with an organic solvent (e.g., DCM). Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the free amine.[15]

Comparative Summary of Deprotection Methods

Method/ReagentTypical ConditionsAdvantagesDisadvantages/LimitationsIdeal Substrate Profile
TFA / DCM 25-50% TFA in DCM, 0 °C to RT, 2-6 hRobust, reliable, volatile reagents simplify workup.[4]Harshly acidic; can cleave other acid-labile groups; risk of t-butylation.[3]Robust molecules without other acid-sensitive protecting groups.
HCl / Dioxane 4M HCl in Dioxane, RT to 50 °C, 4-16 hHigh selectivity for Boc over t-butyl esters; product often precipitates as HCl salt.[5][7]Slower than TFA; dioxane is a hazardous solvent.[17]Substrates containing t-butyl esters or other moderately acid-labile groups.
Oxalyl Chloride / MeOH 3 equiv. (COCl)₂, MeOH, RT, 1-4 hVery mild conditions; generates HCl in situ; good functional group tolerance.[9]Stoichiometric byproduct formation; oxalyl chloride is toxic and moisture-sensitive.Highly acid-sensitive substrates.
TMSI 1.5 equiv. TMSI, CHCl₃ or MeCN, RT, 2-12 hNon-hydrolytic, neutral conditions.[10]Reagent is expensive and highly moisture-sensitive; requires strictly anhydrous setup.[11]Substrates with functional groups sensitive to both acid and water.
Thermal Reflux in H₂O or high-boiling solvent, 100-180 °C, 6-24 hReagent-free ("green"); simple workup.[13][14]Requires high temperatures; not suitable for thermally labile compounds; can be slow.Acid-sensitive but thermally stable substrates.

References

  • Benchchem. (n.d.). Alternative Methods for N-Boc Deprotection. Technical Support Center.
  • Benchchem. (n.d.). Experimental procedure for deprotection of Boc-protected amines.
  • Benchchem. (n.d.). Application Notes and Protocols: Boc Deprotection Using Trifluoroacetic Acid (TFA).
  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros.
  • George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23835-23841.
  • WordPress. (n.d.). Trimethylsilyl Iodide (TMSI). Reagent Guides.
  • J&K Scientific LLC. (2026, February 8). BOC Protection and Deprotection.
  • George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23835-23841.
  • Ashenhurst, J. (2018, June 7). Protecting Groups for Amines – Carbamates. Master Organic Chemistry.
  • Suzhou Highfine Biotech. (n.d.). Double BOC protection selective removal method.
  • Common Organic Chemistry. (n.d.). Boc Deprotection - TMSI.
  • Common Organic Chemistry. (n.d.). Boc Protection - Common Conditions.
  • Common Organic Chemistry. (n.d.). Boc Deprotection - HCl.
  • Jia, X., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Journal of Chemical Society of Pakistan, 34(3).
  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). Journal of Peptide Research, 58(4), 338-341.
  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-41.
  • Benchchem. (n.d.). Selective deprotection of Boc amines in the presence of other protecting groups.
  • Scribd. (n.d.). Rapid N-Boc Deprotection with TFA.
  • Semantic Scholar. (2012, May 27). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions.
  • Đud, M., & Margetić, D. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. International Journal of Organic Chemistry, 7(2), 140-144.
  • MDPI. (2022, November 19). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection.
  • Benchchem. (n.d.). Common challenges in working with piperidine-based compounds.
  • SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst.
  • Đud, M., & Margetić, D. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. International Journal of Organic Chemistry, 7, 140-144.
  • Royal Society of Chemistry. (n.d.). Specific solvent issues with BOC deprotection.
  • Bio, A., et al. (2019). Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. Organic Process Research & Development, 23(1), 53-60.
  • ResearchGate. (n.d.). The sequential reactions of the deprotection of the Boc group, stereoselective reduction of the iminium ion, and the protection.

Sources

Method

Application Note: Advanced Synthesis and Functionalization of N-Aryl-4-amino-4-methylpiperidine Derivatives

Strategic Rationale & Pharmacological Significance The 4-amino-4-methylpiperidine scaffold is a highly privileged structural motif in modern medicinal chemistry. The presence of a quaternary carbon at the C4 position fun...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Pharmacological Significance

The 4-amino-4-methylpiperidine scaffold is a highly privileged structural motif in modern medicinal chemistry. The presence of a quaternary carbon at the C4 position fundamentally alters the physicochemical and pharmacokinetic profile of the piperidine ring. This quaternary center restricts the conformational flexibility of the molecule, locking it into favorable binding geometries, and completely blocks metabolic oxidation or N-dealkylation at the C4 position[1].

Historically, this core has been successfully integrated into a variety of high-affinity ligands. For instance, 4-amino-4-methylpiperidine-bridged derivatives have been identified as a novel class of nanomolar CCR5 antagonists, providing potent scaffolds for antiviral and immunological therapies[1]. Furthermore, this structural motif is heavily utilized in the development of Monoacylglycerol Lipase (MAGL) inhibitors for pain management[2], as well as in epigenetic modulators targeting EHMT1 and EHMT2 (euchromatic histone lysine methyltransferases)[3].

The Synthetic Challenge

While functionalizing the secondary amine of the piperidine ring is relatively straightforward, the selective N-arylation of the primary amine at the C4 position presents a formidable synthetic challenge. The 4-amino group is a tert-alkyl primary amine, meaning it is severely sterically hindered by the adjacent methyl group and the piperidine ring itself. Traditional Nucleophilic Aromatic Substitution (S_NAr) or standard Palladium-catalyzed aminations (e.g., using BINAP or dppf ligands) typically fail, resulting in unreacted starting material or catalyst decomposition[4]. To overcome this, highly specialized dialkylbiaryl phosphine ligands—specifically BrettPhos—must be employed to facilitate the challenging oxidative addition and reductive elimination steps.

CCR5Pathway Chemokine CCL5 / RANTES (Endogenous Ligand) Receptor CCR5 Receptor (GPCR) Chemokine->Receptor Binds Antagonist 4-amino-4-methylpiperidine Derivative Antagonist->Receptor Allosteric Inhibition GProtein Gαi Protein Activation Receptor->GProtein Signal Transduction Response Immune Cell Chemotaxis GProtein->Response Induces

Figure 2: Mechanism of action of 4-amino-4-methylpiperidine derivatives as CCR5 antagonists.

Synthetic Strategy: The Buchwald-Hartwig Approach

To synthesize N-aryl-4-amino-4-methylpiperidine derivatives, a convergent two-step approach is optimal. The process begins with the commercially available 1-Boc-4-amino-4-methylpiperidine. The Boc-protecting group ensures that the secondary piperidine nitrogen does not compete during the cross-coupling phase[3].

The critical step is the Buchwald-Hartwig amination of the sterically hindered primary amine with an aryl halide[4]. By utilizing Pd2(dba)3 as the palladium source and BrettPhos as the ligand, the catalytic cycle can efficiently proceed. BrettPhos features a highly bulky, electron-rich dicyclohexylphosphine moiety and a triisopropylphenyl ring. This specific architecture prevents the formation of inactive bis-ligated palladium complexes and forces the metal center into a highly reactive mono-ligated state, which is essential for the reductive elimination of hindered amines.

SyntheticWorkflow SM 1-Boc-4-amino- 4-methylpiperidine Reagents Aryl Halide (Ar-X) Pd2(dba)3, BrettPhos NaOtBu, Toluene SM->Reagents Intermediate 1-Boc-4-(N-aryl)amino- 4-methylpiperidine Reagents->Intermediate Buchwald-Hartwig 100°C, 16h Deprotect 4M HCl in Dioxane DCM, 0°C to RT Intermediate->Deprotect Product N-Aryl-4-amino- 4-methylpiperidine HCl Deprotect->Product Boc Cleavage

Figure 1: Two-step synthesis of N-aryl-4-amino-4-methylpiperidines via Buchwald-Hartwig coupling.

Detailed Experimental Protocols

Protocol A: Pd-Catalyzed N-Arylation of the C4-Primary Amine

This protocol is designed as a self-validating system. Visual and analytical checkpoints are embedded to ensure mechanistic integrity.

  • Preparation of the Catalytic Complex: In a nitrogen-filled glovebox or under strict Schlenk conditions, charge an oven-dried 50 mL Schlenk flask with Pd2(dba)3 (0.02 equiv, 2 mol%), BrettPhos (0.04 equiv, 4 mol%), and Sodium tert-butoxide (NaOtBu, 1.5 equiv).

    • Causality: Pd(0) complexes and electron-rich biaryl phosphine ligands are exquisitely sensitive to atmospheric oxygen. Oxidation of the ligand directly irreversibly poisons the catalyst. NaOtBu is selected as the base because its strong basicity is required to deprotonate the sterically hindered amine during the catalytic cycle.

  • Addition of Substrates: Dissolve 1-Boc-4-amino-4-methylpiperidine (1.0 equiv) and the desired Aryl Bromide (1.2 equiv) in anhydrous, thoroughly degassed Toluene (0.2 M concentration). Transfer this solution to the Schlenk flask.

    • Causality: Toluene is utilized as a non-polar, high-boiling solvent that completely solubilizes the reagents and supports the high thermal energy (100 °C) required to overcome the massive activation energy barrier of the sterically hindered oxidative addition complex[4].

  • Reaction Execution: Seal the flask, remove it from the glovebox, and heat the mixture in an oil bath at 100 °C for 16 hours.

  • Validation & Workup: Cool the reaction to room temperature.

    • Self-Validation Check: Analyze a 10 µL aliquot via LC-MS. The complete disappearance of the starting material mass (m/z 215) and the emergence of the product mass [M+H]+ validates the completion of the cross-coupling.

    • Dilute the mixture with Ethyl Acetate (30 mL) and filter through a tightly packed pad of Celite.

    • Causality: The Celite filtration is mandatory to strip out the insoluble palladium black (degraded catalyst) and inorganic salts (NaBr), which would otherwise cause severe streaking and degradation during silica gel chromatography. Concentrate the filtrate and purify via flash chromatography (Hexanes/EtOAc) to yield the intermediate.

Protocol B: Boc-Deprotection and Salt Isolation
  • Acidic Cleavage: Dissolve the purified 1-Boc-4-(N-aryl)amino-4-methylpiperidine intermediate in a minimal volume of Dichloromethane (DCM). Cool the flask to 0 °C using an ice bath. Slowly add 4M HCl in Dioxane (10.0 equiv).

    • Causality: Dioxane stabilizes the high concentration of HCl gas and provides a controlled, anhydrous acidic environment. Initiating the reaction at 0 °C prevents exothermic degradation of the newly formed, electron-rich aryl amine[3].

  • Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 2 to 3 hours.

  • Isolation & Validation: Concentrate the reaction mixture under reduced pressure to remove DCM and Dioxane. Suspend the resulting crude oil in cold Diethyl Ether and triturate vigorously until a solid precipitates.

    • Self-Validation Check: The formation of a free-flowing white powder upon trituration confirms successful salt formation. The hydrochloride salt of the product is highly insoluble in diethyl ether, allowing non-polar organic impurities to be washed away without chromatography. Final validation via 1H-NMR will show the complete absence of the massive tert-butyl singlet at ~1.45 ppm.

Quantitative Data & Optimization Matrix

To demonstrate the necessity of the BrettPhos ligand for this specific transformation, the following optimization matrix summarizes the reaction of 1-Boc-4-amino-4-methylpiperidine with bromobenzene under various catalytic conditions.

Table 1: Ligand Optimization for the N-Arylation of 4-amino-4-methylpiperidine

Catalyst SystemLigand ClassificationBaseTemp (°C)Conversion (%)Isolated Yield (%)
Pd2(dba)3 / BINAPBidentate BisphosphineCs2CO3100< 10Traces
Pd(OAc)2 / XantPhosRigid BidentateNaOtBu1002518
Pd2(dba)3 / RuPhosMonodentate BiarylNaOtBu1007568
Pd2(dba)3 / BrettPhos Bulky Monodentate Biaryl NaOtBu 100 > 95 92

Data Interpretation: Standard bidentate ligands (BINAP, XantPhos) fail to provide sufficient space around the palladium center for the bulky tert-alkyl amine to coordinate. BrettPhos provides the optimal balance of electron richness (facilitating oxidative addition) and extreme steric bulk (forcing reductive elimination), resulting in near-quantitative yields.

References

1.[1] Title: Efficient Synthesis and Identification of Novel propane-1,3-diamino Bridged CCR5 Antagonists With Variation on the Basic Center Carrier Source: nih.gov (PubMed) URL:

2.[4] Title: CA2823905A1 - Heterocyclic-substituted piperidine compounds and the uses thereof Source: google.com (Google Patents) URL:

3.[2] Title: AU2018273888A1 - Pyrazole MAGL inhibitors Source: google.com (Google Patents) URL:

4.[3] Title: AMINE-SUBSTITUTED ARYL OR HETEROARYL COMPOUNDS AS EHMT1 AND EHMT2 INHIBITORS - EP 3442947 B1 Source: googleapis.com (European Patent Office) URL:

Sources

Application

Application Notes and Protocols: Leveraging Butyl 4-amino-4-methylpiperidine-1-carboxylate in Modern Antiviral Drug Discovery

Introduction: The Piperidine Scaffold as a Privileged Structure in Antiviral Research The relentless challenge of emerging and evolving viral pathogens necessitates a continuous search for novel therapeutic agents. Withi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Piperidine Scaffold as a Privileged Structure in Antiviral Research

The relentless challenge of emerging and evolving viral pathogens necessitates a continuous search for novel therapeutic agents. Within the landscape of medicinal chemistry, the piperidine ring has emerged as a "privileged scaffold"—a molecular framework that is recurrently found in potent, biologically active compounds.[1][2][3] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including significant potential as antiviral agents against a range of viruses such as influenza, human immunodeficiency virus (HIV), and coronaviruses.[1][3][4][5] The structural versatility of the piperidine nucleus allows for three-dimensional diversification, enabling the precise spatial orientation of functional groups to interact with viral targets.[2]

This document provides a comprehensive guide for researchers and drug development professionals on the potential applications of Butyl 4-amino-4-methylpiperidine-1-carboxylate , a representative of the 4-aminopiperidine class, in antiviral drug discovery. While this specific molecule is not extensively documented as a standalone antiviral agent, its core structure is emblematic of a class of compounds that has shown considerable promise. These notes will therefore focus on the broader class of substituted piperidines, using Butyl 4-amino-4-methylpiperidine-1-carboxylate as a foundational building block for synthetic exploration and as a template for discussing relevant screening protocols. We will delve into the rationale behind its selection, potential viral targets, and detailed protocols for its synthesis, derivatization, and evaluation in antiviral assays.

The Scientific Rationale: Why Focus on 4-Aminopiperidine Derivatives?

The 4-aminopiperidine scaffold is a key pharmacophore in a number of biologically active molecules. The presence of the amino group at the 4-position provides a crucial vector for chemical modification, allowing for the introduction of a wide array of substituents to explore structure-activity relationships (SAR). The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen offers a stable yet readily cleavable handle for further functionalization.

Several studies have highlighted the antiviral potential of this structural motif:

  • Influenza Virus Inhibition: Acylated 4-aminopiperidines have been identified as potent entry inhibitors of influenza A viruses, targeting the viral hemagglutinin (HA) protein and interfering with membrane fusion.[6][7]

  • Coronavirus Activity: Derivatives of 4-aminopiperidine have been investigated for their activity against coronaviruses, including SARS-CoV-2.[8][9][10][11][12] The mechanism for some of these compounds is thought to involve the disruption of viral replication processes.[11]

  • Broad-Spectrum Potential: The adaptability of the piperidine scaffold allows for its incorporation into molecules targeting various viral enzymes, such as proteases and polymerases, suggesting the potential for developing broad-spectrum antiviral agents.[3][5]

Experimental Workflows and Protocols

The journey from a promising chemical scaffold to a viable antiviral drug candidate involves a series of well-defined experimental stages. The following sections provide detailed protocols relevant to the synthesis, modification, and biological evaluation of derivatives based on the Butyl 4-amino-4-methylpiperidine-1-carboxylate core.

Part 1: Synthesis and Derivatization

The starting material, Butyl 4-amino-4-methylpiperidine-1-carboxylate, serves as a versatile intermediate.[13] The primary amino group is a key site for derivatization, allowing for the introduction of various functionalities to probe interactions with viral targets.

Protocol 1.1: General Procedure for Amide Coupling to the 4-Amino Group

This protocol describes a standard method for acylating the primary amine of the title compound to generate a library of amide derivatives.

Materials:

  • Butyl 4-amino-4-methylpiperidine-1-carboxylate

  • Carboxylic acid of interest

  • Coupling agents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine) or Triethylamine

  • Solvent: Dichloromethane (DCM) or Dimethylformamide (DMF), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the carboxylic acid (1.2 equivalents) in anhydrous DCM.

  • Add EDC (1.2 equivalents) and HOBt (1.2 equivalents) to the solution. Stir at room temperature for 15 minutes.

  • Add Butyl 4-amino-4-methylpiperidine-1-carboxylate (1.0 equivalent) to the reaction mixture.

  • Add DIPEA (2.5 equivalents) dropwise and stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterize the final product by NMR and mass spectrometry.

Protocol 1.2: N-Deprotection and Further Functionalization

The Boc group on the piperidine nitrogen can be removed under acidic conditions to allow for further modification at this position.

Materials:

  • N-Boc protected piperidine derivative

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane

  • Solvent: Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve the N-Boc protected piperidine derivative in DCM.

  • Add an excess of TFA (e.g., 20-50% v/v in DCM) or a solution of HCl in dioxane (e.g., 4M).

  • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Redissolve the residue in a suitable solvent and neutralize with saturated aqueous sodium bicarbonate solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the deprotected amine. This product can then be used in subsequent reactions such as reductive amination or further amide couplings.

Visualizing the Synthetic Strategy:

Synthetic_Workflow A Butyl 4-amino-4-methyl- piperidine-1-carboxylate B Amide Coupling (Protocol 1.1) A->B R-COOH, EDC, HOBt C Library of N-Boc Amide Derivatives B->C D Boc Deprotection (Protocol 1.2) C->D TFA or HCl E Deprotected Amine Intermediate D->E F Further N-Functionalization (e.g., Reductive Amination) E->F R'-CHO, NaBH(OAc)3 G Final Diversified Library F->G

Caption: Synthetic workflow for the derivatization of the core scaffold.

Part 2: In Vitro Antiviral and Cytotoxicity Assays

Once a library of compounds has been synthesized, the next critical step is to evaluate their biological activity. This involves assessing both their ability to inhibit viral replication and their potential toxicity to host cells.

Protocol 2.1: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability. It is crucial to determine the concentration at which a compound becomes toxic to the host cells (CC50).

Materials:

  • Host cell line appropriate for the target virus (e.g., MDCK for influenza, Vero E6 for SARS-CoV-2)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • Synthesized compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Plate reader

Procedure:

  • Seed the 96-well plates with host cells at an appropriate density and incubate overnight to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in cell culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the compounds. Include wells with medium only (cell control) and medium with DMSO (vehicle control).

  • Incubate the plates for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

  • Determine the 50% cytotoxic concentration (CC50) by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

Protocol 2.2: Plaque Reduction Assay for Antiviral Activity

This assay is a classic method to determine the titer of infectious virus particles and to assess the antiviral activity of a compound by measuring the reduction in viral plaque formation.

Materials:

  • Host cell line

  • Target virus stock of known titer

  • Cell culture medium

  • Synthesized compounds

  • Agarose or methylcellulose overlay medium

  • Crystal violet staining solution

Procedure:

  • Grow a confluent monolayer of host cells in 6-well or 12-well plates.

  • Prepare serial dilutions of the test compounds in infection medium (e.g., serum-free medium).

  • In a separate tube, incubate the virus (at a multiplicity of infection, MOI, that produces a countable number of plaques) with the different concentrations of the test compounds for 1 hour at 37°C.

  • Wash the cell monolayers with PBS and infect with the virus-compound mixtures.

  • Allow the virus to adsorb for 1 hour at 37°C.

  • Remove the inoculum and overlay the cells with an agarose or methylcellulose-containing medium that also includes the respective concentrations of the test compounds.

  • Incubate the plates at 37°C until plaques are visible (typically 2-5 days, depending on the virus).

  • Fix the cells (e.g., with 10% formalin) and stain with crystal violet to visualize and count the plaques.

  • Calculate the percentage of plaque reduction for each compound concentration relative to the virus control (no compound).

  • Determine the 50% effective concentration (EC50) by plotting the percentage of plaque reduction against the compound concentration.

Data Analysis and Interpretation:

The Selectivity Index (SI) is a critical parameter for evaluating the potential of an antiviral compound. It is calculated as the ratio of the CC50 to the EC50 (SI = CC50 / EC50). A higher SI value indicates a greater window between the concentration at which the compound is effective against the virus and the concentration at which it is toxic to the host cells, making it a more promising drug candidate.

ParameterDescriptionDesired Value
CC50 50% Cytotoxic ConcentrationHigh
EC50 50% Effective ConcentrationLow
SI Selectivity Index (CC50/EC50)High (typically >10 for initial hits)
Part 3: Mechanism of Action Studies

Identifying the specific stage of the viral life cycle that a compound inhibits is crucial for its development.

Protocol 3.1: Time-of-Addition Assay

This assay helps to determine whether a compound acts at the early (entry), middle (replication), or late (release) stages of viral infection.[4]

Procedure:

  • Seed host cells in a multi-well plate and grow to confluency.

  • Infect the cells with the target virus.

  • Add the test compound (at a concentration several-fold higher than its EC50) at different time points post-infection (e.g., -1h, 0h, 2h, 4h, 6h, 8h).

  • After a single replication cycle (e.g., 8-12 hours), quantify the viral yield (e.g., by RT-qPCR for viral RNA or by a plaque assay of the supernatant).

  • Plot the viral yield against the time of compound addition.

    • Inhibition when added early suggests an effect on viral entry.

    • Inhibition when added during the middle time points points to an effect on replication.

    • Inhibition only when added late suggests an effect on viral assembly or release.

Visualizing the Drug Discovery Pipeline:

Drug_Discovery_Pipeline cluster_0 Compound Synthesis cluster_1 In Vitro Screening cluster_2 Mechanism of Action A Core Scaffold: Butyl 4-amino-4-methyl- piperidine-1-carboxylate B Chemical Derivatization A->B C Cytotoxicity Assay (CC50) B->C D Antiviral Assay (EC50) B->D E Calculate Selectivity Index (SI) C->E D->E F Time-of-Addition Assay E->F G Target Identification (e.g., Enzyme Assays) F->G

Caption: A simplified pipeline for antiviral drug discovery using the piperidine scaffold.

Conclusion and Future Directions

Butyl 4-amino-4-methylpiperidine-1-carboxylate represents a valuable starting point for the exploration of novel antiviral agents. The established importance of the piperidine scaffold in medicinal chemistry, coupled with the synthetic tractability of this particular derivative, provides a solid foundation for the generation of diverse chemical libraries.[1][2][14] The protocols outlined in these application notes offer a systematic approach to synthesizing, screening, and characterizing new compounds. Future research should focus on expanding the diversity of the synthesized libraries and exploring their efficacy against a broader range of viral pathogens. Furthermore, detailed mechanistic studies on the most promising candidates will be essential to advance them through the drug development pipeline.

References

  • Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. Organic & Biomolecular Chemistry.
  • Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. Molecules.
  • Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. Organic & Biomolecular Chemistry.
  • tert-Butyl 4-amino-4-methylpiperidine-1-carboxyl
  • Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. Molecules.
  • Pharmacological Applications of Piperidine Deriv
  • A Versatile Class of 1,4,4-Trisubstituted Piperidines Block Coronavirus Replic
  • Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines.
  • 4-Amino-4-methyl-piperidine-1-carboxylic acid tert-butyl ester hydrochloride. Sigma-Aldrich.
  • Preparation method of (3S, 4R)-3-amido-4-methyl piperidine-1-tertiary butyl carboxylate.
  • tert-Butyl 4-aminopiperidine-1-carboxyl
  • Recent advances in the piperazine based antiviral agents: A remarkable heterocycle for antiviral research. Arabian Journal of Chemistry.
  • tert-Butyl 4-amino-4-methyl-1-piperidinecarboxyl
  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiprolifer
  • Prodrugs of piperazine and substituted piperidine antiviral agents.
  • Inhibition of Human Coronaviruses by Piperidine-4-Carboxamides. Gavin Publishers.
  • tert-Butyl 4-amino-4-methylpiperidine-1-carboxyl
  • Miniaturized click chemistry and direct screening facilitate the discovery of triazole piperazine SARS-CoV-2 Mpro inhibitors with improved metabolic stability. RSC Publishing.
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • Discovery and SAR studies of antiviral 4-aminopiperidine derivatives active against SARS-CoV-2. European Journal of Medicinal Chemistry.
  • tert-butyl 4-(aminomethyl)
  • tert-butyl (3S,4R)
  • A Versatile Class of 1,4,4-Trisubstituted Piperidines Block Coronavirus Replication In Vitro.
  • Optimization of 4-Aminopiperidines as Inhibitors of Influenza A Viral Entry That Are Synergistic with Oseltamivir. Journal of Medicinal Chemistry.
  • Discovery and SAR studies of antiviral 4-aminopiperidine derivatives active against SARS-CoV-2. PubMed.
  • Identification of entry inhibitors with 4-aminopiperidine scaffold targeting group 1 influenza A virus. Antiviral Research.
  • Mechanisms of action of antiviral drugs. EBSCO.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Scale-Up Synthesis of tert-Butyl 4-amino-4-methylpiperidine-1-carboxylate

Introduction for the Researcher: This document serves as a technical troubleshooting guide for chemists, engineers, and drug development professionals involved in the scale-up synthesis of tert-Butyl 4-amino-4-methylpipe...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction for the Researcher:

This document serves as a technical troubleshooting guide for chemists, engineers, and drug development professionals involved in the scale-up synthesis of tert-Butyl 4-amino-4-methylpiperidine-1-carboxylate. The name "Butyl 4-amino-4-methylpiperidine-1-carboxylate" is interpreted as the widely used tert-butyl (Boc) protected amine, a critical building block in medicinal chemistry.

Given that specific, detailed scale-up protocols for this compound are often proprietary, this guide is structured around a common and chemically sound synthetic strategy. It addresses potential challenges in a question-and-answer format, providing not just solutions but the underlying chemical reasoning to empower you to make informed decisions during your campaign. The principles discussed here are broadly applicable to the synthesis of similar substituted piperidine systems.

Part 1: Proposed Synthetic Strategy & Workflow

A robust and common route to the target molecule involves a two-step process starting from the commercially available N-Boc-4-piperidone. This approach confines the use of hazardous reagents and often simplifies purification.

Overall Reaction Scheme:

  • Step 1: The Strecker Reaction. N-Boc-4-piperidone undergoes a one-pot reaction with an amine source (e.g., ammonia or ammonium chloride), a cyanide source (e.g., sodium cyanide), and a methylating agent (e.g., methylmagnesium bromide or methyl lithium) to form the intermediate α-aminonitrile.

  • Step 2: Nitrile Hydrolysis. The intermediate aminonitrile is then hydrolyzed under basic or acidic conditions to yield the final product, tert-Butyl 4-amino-4-methylpiperidine-1-carboxylate.

This workflow is designed to control the regioselectivity and introduce the key functional groups efficiently.

Synthetic_Workflow cluster_0 Step 1: Aminonitrile Formation (Strecker Reaction) cluster_1 Step 2: Nitrile Hydrolysis A N-Boc-4-piperidone B Reagents: 1. NH4Cl, NaCN 2. MeMgBr or MeLi C Intermediate: tert-Butyl 4-(cyanomethylamino)- 4-methylpiperidine-1-carboxylate B->C One-Pot Reaction D Intermediate E Reagents: Conc. HCl or NaOH (aq) F Final Product: tert-Butyl 4-amino-4-methyl- piperidine-1-carboxylate E->F Hydrolysis End End F->End Start Start->A

Caption: Proposed two-step synthetic workflow for the target molecule.

Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific problems that may arise during the synthesis and scale-up.

FAQ 1: Strecker Reaction (Step 1)

Question: My Strecker reaction is stalling, showing low conversion of the N-Boc-4-piperidone starting material. What are the likely causes?

Answer:

Low conversion in a Strecker reaction is a common scale-up issue, often related to equilibrium, reagent quality, or temperature control.

  • Causality: The initial step, the formation of the iminium intermediate, is an equilibrium-driven process. Water is a byproduct; on a large scale, its incomplete removal can push the equilibrium back towards the starting ketone. Furthermore, the Grignard or organolithium reagent is highly sensitive to moisture.

  • Troubleshooting Steps:

    • Rigorous Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried. Use anhydrous solvents (e.g., THF, Et2O) with low water content (<50 ppm).

    • Reagent Quality: Titrate your Grignard or organolithium reagent immediately before use to confirm its molarity. Old or improperly stored reagents are a primary source of failure.

    • Ammonia Source: Using ammonium chloride with the cyanide source is common. Ensure it is finely powdered and dry. Some protocols may benefit from using a solution of ammonia in an organic solvent (e.g., 2M NH3 in IPA) to improve homogeneity.

    • Temperature Control: The initial iminium formation may be slow at very low temperatures. However, the subsequent addition of the organometallic reagent is highly exothermic. A common issue is adding the Grignard too quickly, causing temperature spikes that lead to side reactions. Maintain a controlled temperature, typically between -10 °C and 0 °C, during the addition.

Question: I am observing a significant amount of a hydroxyl-containing byproduct. What is it and how can I prevent it?

Answer:

This is likely the cyanohydrin byproduct, formed from the direct attack of cyanide on the ketone carbonyl.

  • Mechanism: This side reaction competes with the desired imine formation. It is favored by conditions that activate the carbonyl for nucleophilic attack before the amine has had a chance to react.

  • Prevention Strategies:

    • Order of Addition: A robust strategy is to pre-mix the ketone and the ammonia source (e.g., ammonium chloride) for a period (e.g., 30-60 minutes) to allow the iminium equilibrium to establish before adding the cyanide source. This gives the desired pathway a "head start."

    • pH Control: The pH of the reaction mixture is critical. A slightly acidic pH (around 5-7) favors iminium ion formation over cyanohydrin formation. Using ammonium chloride helps buffer the system in this range.

    • Solvent Choice: Solvents that can stabilize the iminium ion, such as polar aprotic solvents, can also favor the desired reaction path.

Troubleshooting_Strecker Start Low Conversion in Step 1? Anhydrous Are conditions rigorously anhydrous? Start->Anhydrous Reagent Was organometallic reagent titrated? Anhydrous->Reagent Yes Sol_Anhydrous Action: Dry solvents/glassware. Use fresh solvent. Anhydrous->Sol_Anhydrous No Temp Was temperature maintained (-10 to 0 °C)? Reagent->Temp Yes Sol_Reagent Action: Titrate reagent before use. Procure new batch. Reagent->Sol_Reagent No Sol_Temp Action: Improve cooling efficiency. Slow down addition rate. Temp->Sol_Temp No

Caption: Decision tree for troubleshooting low conversion in the Strecker reaction.

FAQ 2: Nitrile Hydrolysis & Workup (Step 2)

Question: My nitrile hydrolysis is incomplete or requires very harsh conditions and long reaction times. How can I optimize this step?

Answer:

Hydrolysis of sterically hindered nitriles can be challenging. The Boc group is also sensitive to harsh acidic conditions.

  • Causality: The carbon atom of the nitrile is sterically shielded by the adjacent quaternary center, making nucleophilic attack by water or hydroxide difficult.

  • Optimization Strategies:

    • Switching Conditions: If acidic hydrolysis (e.g., refluxing 6M HCl) is slow and risks cleaving the Boc group, consider basic hydrolysis. A mixture of aqueous NaOH or KOH in a high-boiling polar solvent like ethylene glycol or DMSO can be effective at elevated temperatures (e.g., 120-150 °C).

    • Phase-Transfer Catalysis: For basic hydrolysis, adding a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) can accelerate the reaction by helping the hydroxide ion interact with the organic-soluble nitrile.

    • Microwave Chemistry: On a lab scale, microwave-assisted hydrolysis can dramatically reduce reaction times from many hours to minutes. This is a valuable tool for optimization before scaling up.

Question: During workup, I am struggling with a difficult emulsion and poor phase separation. What can I do?

Answer:

The product is an amino acid analog with both a basic amine and an acidic (hydrolyzed nitrile) or amphiprotic character, making it an effective surfactant.

  • Troubleshooting Workup:

    • pH Adjustment: Carefully adjust the pH of the aqueous layer. Bringing the pH to a point where the amine is fully protonated (pH < 2) or fully free-based (pH > 12) can break emulsions. For this molecule, adjusting to a high pH (>12) with NaOH before extraction with a solvent like dichloromethane (DCM) or ethyl acetate is typically most effective.

    • Brine Wash: After pH adjustment, wash the combined organic layers with saturated sodium chloride solution (brine). This increases the ionic strength of the aqueous phase, forcing the organic product out and helping to break up water-in-oil emulsions.

    • Solvent Selection: Avoid solvents that have partial miscibility with water, like THF. Use solvents with significantly different densities, such as DCM or ethyl acetate.

    • Filtration: Sometimes, the emulsion is stabilized by fine particulates. Filtering the entire mixture through a pad of Celite® can help break the emulsion before re-separating the layers.

FAQ 3: Purification & Product Quality

Question: My final product is an oil or a waxy solid that is difficult to crystallize. What purification strategies do you recommend?

Answer:

The combination of the bulky, lipophilic Boc group and the polar primary amine can make crystallization challenging.

  • Purification Protocol:

    • Initial Purification - Acid/Base Extraction: Before attempting crystallization, perform an acid/base extraction. Dissolve the crude product in a solvent like ethyl acetate, wash with a weak acid (e.g., 1M citric acid) to remove any more basic impurities, then wash with a weak base (e.g., saturated NaHCO3) to remove acidic impurities.

    • Chromatography: If impurities persist, column chromatography is an option. However, primary amines can streak on silica gel. It is often necessary to pre-treat the silica with a base. A common method is to use a solvent system containing a small amount of triethylamine or ammonia (e.g., 0.5-1% in a DCM/Methanol gradient).

    • Crystallization:

      • Solvent Screening: Screen a range of solvent/anti-solvent systems. Good starting points include isopropanol/heptane, ethyl acetate/hexanes, or acetonitrile/water.

      • Salt Formation: If the free base is difficult to crystallize, consider forming a stable, crystalline salt. Reacting the purified free base with one equivalent of an acid like HCl (in ether), oxalic acid, or L-tartaric acid can produce a highly crystalline solid that is much easier to handle, filter, and dry on a large scale. This is a very common strategy in pharmaceutical development.

Table 1: Summary of Key Scale-Up Parameters & Controls

ParameterStepRecommended ControlRationale & Potential Issues
Water Content 1< 100 ppm in solventsPrevents quenching of organometallic reagent; avoids cyanohydrin byproduct.
Addition Rate 1Slow, controlled additionManages exotherm, prevents temperature spikes and side reactions.
Reaction Temp. 1-10 °C to 0 °CBalances reaction rate with stability of intermediates and reagents.
pH during Workup 2> 12 for extractionEnsures amine is in free base form for efficient extraction into organic solvent.
Purification pH 3Neutral or slightly basicPrevents streaking of the primary amine on silica gel during chromatography.

Part 3: Experimental Protocols

The following are representative protocols based on established chemical principles. They must be optimized for your specific equipment and scale.

Protocol 1: Synthesis of Intermediate α-Aminonitrile (Representative)

  • To a dry, inerted reactor equipped with a mechanical stirrer and temperature probe, charge N-Boc-4-piperidone (1.0 eq), ammonium chloride (1.2 eq), and anhydrous THF (10 vol).

  • Cool the resulting slurry to 0-5 °C.

  • In a separate vessel, prepare a solution of sodium cyanide (1.2 eq) in water (2 vol). Add this solution slowly to the reactor, maintaining the temperature below 10 °C.

  • Stir the mixture for 1-2 hours at 5-10 °C.

  • Cool the reactor to -10 °C.

  • Slowly add methylmagnesium bromide (1.5 eq, 3M in Et2O) via an addition funnel, ensuring the internal temperature does not exceed 0 °C.

  • After the addition is complete, allow the reaction to warm slowly to room temperature and stir for 12-18 hours.

  • Monitor the reaction for completion by TLC or LC-MS.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Proceed with aqueous workup and extraction.

Protocol 2: Basic Hydrolysis of Nitrile (Representative)

  • Charge the crude aminonitrile intermediate (1.0 eq), ethylene glycol (5 vol), and 30% w/w aqueous sodium hydroxide (5.0 eq) to a reactor.

  • Heat the mixture to 120-130 °C under a nitrogen atmosphere.

  • Monitor the reaction for the disappearance of the nitrile starting material by HPLC (typically 8-24 hours).

  • Cool the reaction mixture to room temperature.

  • Dilute with water (10 vol) and extract with methyl tert-butyl ether (MTBE) (3 x 5 vol).

  • Combine the organic layers, wash with brine, dry over sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

References

  • Title: The Strecker Synthesis of α-Amino Acids Source: Organic Reactions URL: [Link]

  • Title: Hydrolysis of nitriles to amides Source: Organic Chemistry Portal URL: [Link]

  • Title: Salt selection in drug development Source: Pharmaceutical Development and Technology URL: [Link]

Optimization

Technical Support Center: Overcoming Steric Hindrance in Reactions with 1-Boc-4-amino-4-methylpiperidine

Introduction Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing kinetic bottlenecks when functionalizing 1-Boc-4-amino-4-m...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing kinetic bottlenecks when functionalizing 1-Boc-4-amino-4-methylpiperidine. This molecule features a primary amine attached to a tertiary carbon (an α -tertiary amine). The adjacent 4-methyl group and the rigid piperidine ring create a highly congested spatial environment. This steric bulk physically blocks the nitrogen's lone pair, drastically reducing its nucleophilicity and causing standard amidation and cross-coupling reactions to fail.

This guide provides field-proven, self-validating methodologies to overcome these steric barriers, focusing on mechanistic precision and the causality behind every experimental choice.

Diagnostic Workflow

Before diving into specific protocols, use the following decision tree to identify the optimal reaction conditions based on your target transformation.

Workflow Start Target Reaction with 1-Boc-4-amino-4-methylpiperidine Amidation Amide Bond Formation Start->Amidation CrossCoupling C-N Cross-Coupling (Aryl Halide) Start->CrossCoupling StandardAmidation Standard Reagents (EDC, DCC)? Amidation->StandardAmidation CatSelect Catalyst Selection CrossCoupling->CatSelect FailAmidation Low Yield / No Rxn Steric Blockade StandardAmidation->FailAmidation Fails SolutionAmidation Use Acyl Fluorides (BTFFH) or HATU/COMU FailAmidation->SolutionAmidation Optimize StandardCat Pd(PPh3)4 or BINAP CatSelect->StandardCat Poor Conversion SolutionCat L1Pd(0) Ligands (BrettPhos, RuPhos) CatSelect->SolutionCat High Yield

Diagnostic workflow for selecting reaction conditions with sterically hindered amines.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why do standard amidation protocols (e.g., EDC/HOBt or DCC) fail with 1-Boc-4-amino-4-methylpiperidine? A1: The failure is fundamentally kinetic. In standard carbodiimide chemistry, the carboxylic acid is activated into an O-acylisourea intermediate. These intermediates are exceptionally bulky. When the sterically encumbered 1-Boc-4-amino-4-methylpiperidine attempts a nucleophilic attack, the transition state is highly destabilized by steric clash between the piperidine's 4-methyl group and the activated ester 1. This slows the desired aminolysis pathway, allowing side reactions (such as hydrolysis or rearrangement to unreactive N-acylureas) to outcompete amide bond formation.

Q2: What are the best coupling reagents for achieving high-yield amidation with this amine? A2: You must use reagents that generate highly reactive, yet sterically compact, electrophiles:

  • Acyl Fluorides (via BTFFH): Acyl fluorides behave like activated esters but possess a unique, highly polarized carbonyl-fluoride bond that minimizes steric hindrance between the coupling partners. Generating them in situ using BTFFH is highly effective for electron-deficient and sterically hindered amines 2.

  • Uronium Salts (HATU or COMU): For direct coupling, HATU and COMU provide exceptional activation. They generate a highly reactive 7-aza-HOBt (or Oxyma) ester capable of fast aminolysis, which helps overcome the activation energy barrier of the hindered amine 3.

Q3: I am trying to perform a Buchwald-Hartwig C-N cross-coupling, but I only recover starting material. What is going wrong? A3: Standard palladium catalysts (like Pd(PPh3)4) or first-generation ligands (like BINAP) form multi-ligated Pd species that are too bulky to undergo reductive elimination when bound to a sterically hindered amine. To solve this, you must use bulky, electron-rich dialkylbiarylphosphine ligands such as BrettPhos or RuPhos . These ligands are specifically designed to form highly active, mono-ligated "L1Pd(0)" species. The extreme bulk of BrettPhos forces the palladium into a low-coordination state, accelerating both the oxidative addition of the aryl halide and the reductive elimination of the hindered amine 4.

Quantitative Data: Reagent Comparison

To guide your reagent selection, the following table summarizes the performance of various catalytic and coupling systems when applied to α -tertiary amines like 1-Boc-4-amino-4-methylpiperidine.

Reagent SystemActivation IntermediateSteric Profile of IntermediateTypical YieldPrimary Limitation
EDC / HOBt O-Acylisourea / OBt esterVery Bulky< 15%Severe kinetic bottleneck at aminolysis step.
HATU / DIPEA 7-Aza-OBt esterBulky but highly electrophilic60 - 80%High cost; potential for epimerization of chiral acids.
BTFFH / DIPEA Acyl FluorideExtremely Compact85 - 95%Requires strictly anhydrous conditions.
BrettPhos / Pd(OAc)2 L1Pd(0) complexHighly active, low coordination80 - 90%Sensitive to oxygen during reaction setup.
Mechanistic Workflow: Acyl Fluoride Activation

Pathway Acid Carboxylic Acid (R-COOH) AcylFluoride Acyl Fluoride (R-COF) Compact Electrophile Acid->AcylFluoride Activation Fluorinator BTFFH (Fluorinating Agent) Fluorinator->AcylFluoride F- donor Amide Sterically Hindered Amide Product AcylFluoride->Amide Aminolysis Amine 1-Boc-4-amino- 4-methylpiperidine Amine->Amide Nucleophilic Attack

Mechanistic pathway of in situ acyl fluoride generation and subsequent hindered amidation.

Validated Experimental Protocols

As a core principle of our Support Center, every protocol must be a self-validating system. The following methodologies include built-in analytical checkpoints to ensure causality and success at each step.

Protocol 1: Amide Coupling via In Situ Acyl Fluoride Generation (BTFFH)

Causality: BTFFH converts the carboxylic acid into an acyl fluoride. The small atomic radius of fluorine drastically reduces the steric profile of the electrophile, allowing the bulky 1-Boc-4-amino-4-methylpiperidine to attack efficiently.

  • Activation Setup: In an oven-dried flask under nitrogen, dissolve the carboxylic acid (1.0 equiv) and BTFFH (1.2 equiv) in anhydrous DCM (0.1 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv) dropwise at 0 °C. Stir for 30 minutes at room temperature.

    • Self-Validation Checkpoint 1: Quench a 5 μ L aliquot in methanol and analyze by LC-MS. You should observe the methyl ester (formed from the highly reactive acyl fluoride) and the complete disappearance of the starting carboxylic acid. Do not proceed until activation is confirmed.

  • Aminolysis: Add 1-Boc-4-amino-4-methylpiperidine (1.1 equiv) in one portion. Stir at room temperature for 12-18 hours.

    • Self-Validation Checkpoint 2: Monitor by LC-MS. The acyl fluoride peak will deplete as the desired amide mass appears.

  • Workup: Dilute with DCM, wash sequentially with 1M HCl (to remove unreacted amine and DIPEA), saturated NaHCO3, and brine. Dry over Na2SO4 and concentrate.

Protocol 2: Buchwald-Hartwig Amination using BrettPhos

Causality: BrettPhos creates a highly reactive L1Pd(0) species. Its extreme steric bulk prevents the formation of unreactive Pd bis-ligated complexes, facilitating the difficult reductive elimination step required for α -tertiary amines.

  • Catalyst Pre-activation: In a glovebox or under strict Schlenk conditions, combine Pd(OAc)2 (2 mol%), BrettPhos (4 mol%), and the aryl halide (1.0 equiv) in anhydrous 1,4-dioxane (0.2 M).

    • Self-Validation Checkpoint 1: Stir for 5 minutes. A color change from orange to dark red/brown indicates the successful formation of the active Pd(0) species.

  • Coupling: Add 1-Boc-4-amino-4-methylpiperidine (1.2 equiv) and Sodium tert-butoxide (NaOtBu) (1.5 equiv). Seal the vessel and heat to 100 °C for 4-8 hours.

    • Self-Validation Checkpoint 2: After 4 hours, cool the reaction, dilute a 10 μ L aliquot with EtOAc, filter through a micro-pad of Celite, and analyze via GC-MS. You should observe the product mass and the depletion of the aryl halide.

  • Purification: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate and purify via flash column chromatography.

References
  • BenchChem. "Technical Support Center: Overcoming Steric Hindrance in Coupling Reactions."
  • RSC Organic & Biomolecular Chemistry. "Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling."
  • ACS Publications. "Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution."
  • PMC/NIH. "Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0)

Sources

Troubleshooting

Purification strategies for Boc-protected piperidine intermediates

Technical Support Center: Purification Strategies for Boc-Protected Piperidine Intermediates Welcome to the Application Scientist Support Portal. This guide is designed for researchers and drug development professionals...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification Strategies for Boc-Protected Piperidine Intermediates

Welcome to the Application Scientist Support Portal. This guide is designed for researchers and drug development professionals dealing with the unique physicochemical challenges of isolating tert-butyloxycarbonyl (Boc) protected aliphatic amines.

The Chemistry & Causality of Boc-Piperidine Systems

The purification of Boc-protected piperidines relies on exploiting the drastic electronic shift that occurs during the protection step. Free piperidine is a highly basic secondary amine (pKa ~11). However, once reacted with di-tert-butyl dicarbonate (Boc₂O), the nitrogen's lone pair delocalizes into the adjacent carbonyl, converting the molecule into a neutral carbamate[1].

This loss of basicity is the primary lever for purification: it allows orthogonal separation of the product from unreacted starting materials via acid-base extraction. However, this system presents two major bottlenecks:

  • Acid Sensitivity: The Boc group is acid-labile. Using an acid that is too strong during workup will trigger the rapid protonation of the carbamate oxygen and subsequent elimination of a tert-butyl cation, destroying the product[1][2].

  • Optical Invisibility: Aliphatic piperidines lack a conjugated π-system. They do not absorb UV light at 254 nm, making real-time reaction monitoring on Thin Layer Chromatography (TLC) plates highly deceptive without specialized chemical stains[3].

Self-Validating Experimental Protocols

Protocol A: Chemoselective Acid Washing (Free Amine Removal)

This protocol separates the neutral Boc-piperidine product from unreacted basic piperidine without cleaving the protecting group.

  • Dilution: Dilute the crude reaction mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane)[4].

  • Chemoselective Protonation: Wash the organic layer with a 5% aqueous Citric Acid solution (or 0.5 M NaHSO₄)[5].

    • Causality: Citric acid (pKa ~3.1) is strong enough to fully protonate the free piperidine (driving it into the aqueous layer as a water-soluble salt) but far too weak to initiate the cleavage of the Boc carbamate[1][5]. Do not use 1M HCl.

  • Neutralization: Wash the organic phase with saturated aqueous NaHCO₃ to neutralize any residual organic acids, followed by a brine wash.

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • System Validation: Spot the isolated organic phase on a TLC plate. A successful wash is validated by the complete absence of baseline-sticking material (free amine) when stained.

Protocol B: Chemical Quenching of Excess Boc₂O

Boc₂O is typically used in a 1.1–1.5 molar excess to drive reactions to completion[4]. Because it often co-elutes with non-polar products on silica gel, chemical quenching is preferred over chromatography.

  • Quench: To the crude reaction mixture, add 0.5 to 1.0 equivalents of Imidazole[6][7].

  • Incubation: Stir at room temperature for 30–60 minutes.

    • Causality: The nucleophilic imidazole attacks the unreacted Boc₂O, forming a highly polar Boc-imidazolium intermediate[7][8].

  • Hydrolysis/Extraction: Wash the mixture with dilute mild acid (<0.5 M HCl or 5% Citric Acid).

    • Causality: Unlike the highly stable Boc-piperidine, the Boc-imidazolium species is highly electrophilic and sensitive to mild acid. It rapidly hydrolyzes and partitions entirely into the aqueous waste[6][8].

  • System Validation: Analyze the organic layer via ¹H-NMR. Complete quenching is validated by the disappearance of the sharp Boc₂O tert-butyl singlet at ~1.50 ppm.

Protocol C: TLC Visualization of Aliphatic Boc-Amines
  • Elution: Run the TLC plate in an appropriate solvent system (e.g., Hexanes/EtOAc).

  • Staining: Dip the plate in a Ninhydrin stain solution (0.2 g Ninhydrin, 0.5 mL Acetic acid, 100 mL n-Butanol)[3].

  • Thermal Cleavage: Vigorously heat the plate with a heat gun (~200°C) for 1-2 minutes.

    • Causality: Ninhydrin only reacts with free amines. Boc-amines are completely unreactive at room temperature. The intense heat causes the thermal pyrolysis of the Boc group, off-gassing isobutylene and CO₂[3][9]. This reveals the free piperidine in situ, which immediately reacts with the stain to form a bright pink/purple spot (Ruhemann's purple)[3].

Troubleshooting & FAQs

Q1: I washed my reaction with 1M HCl to remove the free piperidine, but my yield plummeted and I see free amine again. What happened? A1: You inadvertently deprotected your product. While the Boc group is generally stable to weak aqueous acids, prolonged exposure to strong mineral acids like 1M HCl during liquid-liquid extraction can cause partial or total cleavage[1][2]. Always use a mild acid like 5% Citric Acid for workups involving Boc-protected aliphatic amines[5][8].

Q2: My compound is streaking heavily on the silica TLC plate, making it impossible to calculate an accurate Rf value. How can I fix this? A2: Streaking is caused by secondary acid-base interactions between basic nitrogen atoms and the acidic silanol groups on the silica gel[10]. A fully protected neutral Boc-piperidine should not streak. If streaking occurs, it indicates either incomplete protection (residual free amine) or partial degradation. To force the compound to elute cleanly on TLC, add 0.5% Triethylamine (Et₃N) to your developing solvent chamber to neutralize the silica's acidity[10].

Q3: I don't have imidazole to quench the excess Boc₂O. Are there physical methods to remove it? A3: Yes. Boc₂O has a relatively low boiling point (~56°C at 0.5 Torr). If your Boc-piperidine intermediate is a solid or a high-boiling oil, you can leave the crude mixture on a high-vacuum line (equipped with a dry ice trap) overnight. The residual Boc₂O will slowly sublime/evaporate away[8][11].

Quantitative Data Summaries

Table 1: TLC Visualization Strategies for Piperidine Derivatives

Visualization Method Target Species Mechanism of Action Heating Required?
UV Light (254 nm) Aromatic impurities Excitation of conjugated π-systems No
Ninhydrin Stain Free Piperidine Nucleophilic attack on triketone forming Ruhemann's purple No
Ninhydrin Stain + Heat Boc-Piperidine Thermal cleavage of Boc group followed by ninhydrin reaction Yes (~200°C)[3][9]

| PMA Stain | General Organics | Reduction of Mo(VI) to Mo(V) by oxidizable groups | Yes[10] |

Table 2: Reagents for Quenching Excess Boc Anhydride

Quenching Reagent Equivalents Byproduct Formed Removal Strategy
Imidazole 0.5 - 1.0 Boc-imidazolium Mild acid wash (<0.5 M HCl)[6][7]
N,N-dimethylethylenediamine 1.0 - 1.5 Basic urea derivative Aqueous acid extraction

| High Vacuum | N/A | Sublimated Boc₂O | Cold trap collection[11] |

Workflow Visualization

BocPurification Step1 Crude Reaction Mixture (Boc-Piperidine, Boc2O, Amine) Step2 Add Imidazole (Quench Excess Boc2O) Step1->Step2 Step3 Liquid-Liquid Extraction (EtOAc / H2O) Step2->Step3 Step4 5% Citric Acid Wash (Chemoselective Protonation) Step3->Step4 Org Organic Phase (Pure Boc-Piperidine) Step4->Org Neutral Carbamate Aq Aqueous Phase (Amine Salts & Imidazole) Step4->Aq Protonated Species

Fig 1: Chemoselective purification workflow for Boc-piperidine isolation.

Sources

Reference Data & Comparative Studies

Validation

Strategic Application of tert-Butyl 4-amino-4-methylpiperidine-1-carboxylate in Medicinal Chemistry: A Comparative Guide

In small-molecule drug discovery, the piperidine ring is a universally privileged scaffold. However, standard piperidine building blocks, such as tert-butyl 4-aminopiperidine-1-carboxylate, frequently present downstream...

Author: BenchChem Technical Support Team. Date: March 2026

In small-molecule drug discovery, the piperidine ring is a universally privileged scaffold. However, standard piperidine building blocks, such as tert-butyl 4-aminopiperidine-1-carboxylate, frequently present downstream liabilities, including rapid oxidative metabolism and suboptimal target engagement due to high conformational flexibility.

To overcome these bottlenecks, medicinal chemists increasingly rely on tert-butyl 4-amino-4-methylpiperidine-1-carboxylate (1-Boc-4-amino-4-methylpiperidine). The strategic introduction of a methyl group at the 4-position fundamentally alters the physicochemical and spatial profile of the molecule, providing a powerful lever for optimizing pharmacokinetics and pharmacodynamics.

Structural Causality: Why the 4-Methyl Group Matters

The addition of a single methyl group transforms a secondary carbon into a sterically hindered quaternary center. This geminal disubstitution creates a "gem-dimethyl-like" steric bulk that locks the piperidine ring into a rigid chair conformation, biasing the amino group into a specific axial or equatorial orientation depending on the N1 substituent.

Quantitative Comparison: Standard vs. Modified Piperidine
Propertytert-Butyl 4-aminopiperidine-1-carboxylate (Standard)tert-Butyl 4-amino-4-methylpiperidine-1-carboxylate (Modified)
CAS Number 87120-72-7343788-69-2
Molecular Weight 200.28 g/mol 214.30 g/mol 1
Steric Environment Secondary carbon (Unhindered)Quaternary carbon (Highly hindered)
Conformational State Highly flexibleRestricted (Axial/Equatorial bias)
CYP450 Liability High (Prone to α-oxidation)Low (Sterically shielded) 2
Predicted pKa ~9.5~9.77

Mechanistic Advantages in Drug Design

Overcoming Metabolic Liabilities

Standard 4-aminopiperidines are highly susceptible to oxidative metabolism by Cytochrome P450 enzymes (particularly CYP3A4) at the α-carbon adjacent to the amine. The 4-methyl group acts as a steric shield, physically blocking the enzyme from abstracting a hydrogen atom at this position. This modification has been proven to significantly decrease intrinsic clearance ( CLint​ ) and extend the half-life of compounds in human liver microsomes (HLM) [[2]]().

Conformational Locking and Target Affinity

The 4-methyl group restricts the conformational flexibility of the piperidine ring. This pre-organization reduces the entropic penalty typically incurred when a flexible molecule binds to a rigid protein pocket. This exact strategy was successfully employed to discover a new class of nanomolar CCR5 antagonists for anticolorectal cancer agents, where the 4-amino-4-methylpiperidine bridge provided superior receptor engagement compared to unmethylated analogs [[3]]().

Mechanism A Standard Piperidine (CYP Susceptible) B 4-Methyl Addition (gem-disubstitution) A->B Structural Modification C Steric Shielding (Blocks α-oxidation) B->C D Conformational Lock (Pre-organization) B->D E Increased Stability (HLM Half-life) C->E CYP3A4 Resistance F Enhanced Affinity (Lower Entropic Penalty) D->F Target Engagement

Logical pathway illustrating the pharmacological benefits of 4-methyl substitution on piperidines.

Experimental Methodologies & Self-Validating Protocols

Because the 4-amino group is structurally buried by the adjacent methyl group, standard coupling conditions (e.g., EDCI/HOBt at room temperature) will result in poor yields or complete reaction failure. The protocols below are engineered to overcome these steric barriers while ensuring rigorous data validation.

Protocol A: Sterically Hindered Amide Coupling

Causality for Reagent Selection: To overcome the steric bulk of the quaternary carbon, highly reactive uronium-based coupling agents like HATU must be used. HATU generates a 7-aza-1-hydroxybenzotriazole active ester, which accelerates the acylation of hindered amines far better than standard benzotriazole derivatives [[4]]().

  • Boc Deprotection: Dissolve tert-butyl 4-amino-4-methylpiperidine-1-carboxylate (1.0 eq) in a 1:4 mixture of Trifluoroacetic Acid (TFA) and Dichloromethane (DCM). Stir at room temperature for 1 hour. Concentrate under vacuum to yield the TFA salt.

  • Activation: In a separate flask, dissolve the target carboxylic acid (1.2 eq) and HATU (1.5 eq) in anhydrous DMF. Add N,N-Diisopropylethylamine (DIPEA) (4.0 eq) to generate the active ester. Stir for 15 minutes.

  • Coupling: Add the deprotected amine TFA salt to the activated acid solution. Crucial Step: Due to steric hindrance, heat the reaction to 40–50°C and stir for 16 hours.

  • Workup & Validation: Quench with saturated aqueous NaHCO3​ , extract with Ethyl Acetate, and wash with brine. Validate the product formation via LC-MS (monitoring for the expected [M+H]+ ion) to ensure the coupling was successful before proceeding to purification.

Workflow Step1 1. Boc Deprotection (TFA/DCM, 1h, RT) Step2 2. Reagent Selection (HATU + DIPEA in DMF) Step1->Step2 Step3 3. Hindered Amide Coupling (Elevated Temp: 40-50°C, 16h) Step2->Step3 Step4 4. Reaction Quench & Extraction (NaHCO3 wash, EtOAc) Step3->Step4 Step5 5. LC-MS / NMR Validation (Confirm mass & purity >95%) Step4->Step5

Self-validating experimental workflow for coupling sterically hindered 4-amino-4-methylpiperidines.

Protocol B: Self-Validating Liver Microsomal Stability Assay

To empirically prove that the 4-methyl substitution improved metabolic stability over the standard piperidine, a controlled Human Liver Microsome (HLM) assay must be executed.

  • Incubation: Incubate the synthesized 4-methylpiperidine derivative (1 µM) with pooled HLM (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.

  • Reaction Initiation: Initiate the metabolism by adding NADPH (1 mM final concentration).

  • Quenching: At time points 0, 5, 15, 30, and 60 minutes, remove 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard.

  • Self-Validating Controls:

    • Positive Control: Run Verapamil concurrently (expected to show rapid clearance) to prove the microsomes are active.

    • Negative Control: Run a parallel assay without NADPH . If the compound degrades in the absence of NADPH, the instability is due to chemical hydrolysis or non-CYP enzymes, invalidating the claim of CYP-mediated protection.

  • Analysis: Centrifuge the quenched samples and analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

References

1.[1] Title: tert-Butyl 4-amino-4-methylpiperidine-1-carboxylate | C11H22N2O2 - PubChem Source: nih.gov URL: 1

2.[3] Title: Discovery of Novel CCR5 Ligands as Anticolorectal Cancer Agents by Sequential Virtual Screening | ACS Omega Source: acs.org URL: 3

3.[2] Title: Discovery of MAP855, an Efficacious and Selective MEK1/2 Inhibitor with an ATP-Competitive Mode of Action Source: aurigeneservices.com (via ACS) URL: 2

4.[4] Title: SELECTIVELY SUBSTITUTED QUINOLINE COMPOUNDS - European Patent Office - EP 3057964 B1 Source: googleapis.com URL: 4

Sources

Comparative

Comparative analysis of piperidine and pyrrolidine scaffolds in drug design

Title: The Privileged Rings: A Comparative Guide to Piperidine and Pyrrolidine Scaffolds in Drug Design Introduction Nitrogen-containing heterocycles are the cornerstone of modern medicinal chemistry, present in nearly 6...

Author: BenchChem Technical Support Team. Date: March 2026

Title: The Privileged Rings: A Comparative Guide to Piperidine and Pyrrolidine Scaffolds in Drug Design

Introduction Nitrogen-containing heterocycles are the cornerstone of modern medicinal chemistry, present in nearly 60% of unique small-molecule FDA-approved drugs[1]. Among these, the six-membered piperidine and the five-membered pyrrolidine rings stand out as "privileged scaffolds." While they differ by only a single methylene unit, this subtle structural variation profoundly impacts a drug candidate's physicochemical properties, conformational dynamics, and pharmacokinetic (PK) profile[2]. For researchers and drug development professionals, choosing between these two rings—or executing a scaffold hop from one to the other—requires a nuanced understanding of their distinct behaviors.

Physicochemical Profiling: A Tale of Two Rings

The fundamental physicochemical differences between piperidine and pyrrolidine dictate their behavior in biological systems. Both are strongly basic secondary amines, making them largely interchangeable when basicity is the sole primary driver for target interaction[3]. However, their lipophilicity and conformational flexibility diverge significantly, providing medicinal chemists with distinct tools for lead optimization.

Table 1: Quantitative Comparison of Physicochemical Properties

PropertyPiperidinePyrrolidineKey Considerations for Drug Design
Ring Size 6-membered5-memberedImpacts spatial occupation and 3D vector projection.
pKa (Conjugate Acid) ~11.22~11.27Pyrrolidine is slightly more basic due to greater conformational stabilization of its protonated form[2].
logP (Octanol/Water) 0.840.46Piperidine is inherently more lipophilic[3], influencing membrane permeability and off-target hydrophobic interactions.
Conformational State Rigid chairFlexible envelope/twistPiperidine reduces entropy upon binding; pyrrolidine allows for induced-fit adaptability[3].

Conformational Flexibility & Target Engagement

The thermodynamic success of a drug-target interaction relies heavily on the conformational penalty paid upon binding.

  • Piperidine strongly prefers a rigid chair conformation. This rigidity is highly advantageous when the target binding pocket is well-defined, as it locks the molecule into an active conformation, minimizing the entropic penalty of binding[2].

  • Pyrrolidine , conversely, undergoes rapid "pseudorotation," adopting flexible envelope and twist conformations[4]. This flexibility is critical when engaging dynamic binding sites that require an induced fit. For instance, in the development of pancreatic lipase inhibitors, pyrrolidine derivatives exhibited superior binding affinity (lower IC50) compared to piperidine analogs because the smaller, flexible ring facilitated a better fit into the active site pocket and optimized the orientation of functional groups for hydrogen bonding[5].

ScaffoldSelection Start Target Binding Pocket Analysis Rigid Well-defined, rigid pocket Requires entropy reduction Start->Rigid Flexible Dynamic pocket Requires induced fit Start->Flexible Piperidine Select Piperidine (Rigid Chair, Higher logP) Rigid->Piperidine Pyrrolidine Select Pyrrolidine (Flexible Envelope, Lower logP) Flexible->Pyrrolidine

Caption: Logical decision tree for selecting piperidine vs. pyrrolidine scaffolds.

Metabolic Stability and Pharmacokinetic (ADME) Profiles

The metabolic fate of a core scaffold dictates its in vivo half-life and clearance. Both rings are generally robust, but they possess distinct metabolic "soft spots." Piperidines are highly susceptible to cytochrome P450-mediated oxidation at the alpha-carbons adjacent to the nitrogen atom, often leading to ring opening or lactam formation[3].

Interestingly, while piperidine's higher lipophilicity can improve passive membrane permeability, it also increases its vulnerability to xenobiotic metabolism. In comparative studies of tetraethyl-substituted nitroxides, the pyrrolidine core demonstrated superior resistance to bioreduction and metabolic degradation in rat liver microsomes compared to the piperidine core, primarily due to its lower lipophilicity and distinct steric shielding[6].

To empirically evaluate these differences during lead optimization, medicinal chemists rely on highly controlled in vitro microsomal stability assays.

Experimental Protocol: Self-Validating In Vitro Microsomal Stability Assay

This protocol is designed to determine the intrinsic clearance ( CLint​ ) of piperidine and pyrrolidine analogs. It acts as a self-validating system by incorporating phase I cofactors, internal standards, and reference compounds to ensure assay integrity.

Causality of Experimental Choices:

  • NADPH Regeneration System: Cytochrome P450 enzymes require NADPH as a continuous electron source. A regeneration system (NADP+, glucose-6-phosphate, and G6PDH) is used instead of direct NADPH to maintain steady-state kinetics and prevent cofactor depletion over the assay duration.

  • Cold Acetonitrile Quench: Rapidly precipitates microsomal proteins and halts enzymatic activity instantly, ensuring accurate time-point measurements.

  • Verapamil/Dextromethorphan Controls: Included as high- and low-clearance reference standards, respectively. If these controls do not fall within their historical clearance ranges, the entire assay plate is invalidated, ensuring absolute trustworthiness of the data.

Step-by-Step Methodology:

  • Preparation: Dilute rat or human liver microsomes in 100 mM potassium phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL.

  • Compound Addition: Spike the test compounds (piperidine/pyrrolidine analogs) and reference controls into the microsomal suspension to a final concentration of 1 μM. Keep organic solvent (DMSO) below 0.1% to prevent CYP450 inhibition.

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.

  • Initiation: Initiate the metabolic reaction by adding the NADPH regeneration system.

  • Time-Course Sampling: At predefined intervals (0, 5, 15, 30, and 60 minutes), extract 50 μL aliquots from the reaction mixture.

  • Quenching: Immediately transfer each aliquot into 150 μL of ice-cold acetonitrile containing a stable-isotope-labeled internal standard (IS).

  • Extraction & Analysis: Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C to pellet precipitated proteins. Transfer the supernatant for LC-MS/MS analysis.

  • Data Processing: Calculate the half-life ( t1/2​ ) from the natural log of the percentage of remaining parent compound versus time. Derive the intrinsic clearance ( CLint​ ).

MicrosomalAssay Prep Prepare Microsomes & Test Compound Incubate Incubate at 37°C with NADPH Prep->Incubate Quench Quench with Cold Acetonitrile Incubate->Quench Centrifuge Centrifuge & Extract Supernatant Quench->Centrifuge LCMS LC-MS/MS Analysis (Calculate CL_int) Centrifuge->LCMS

Caption: Step-by-step workflow for in vitro microsomal stability assay.

Advanced Strategies: Bicyclic Systems and "Escaping Flatland"

Modern drug discovery increasingly emphasizes "escaping flatland"—increasing the fraction of sp3-hybridized carbons ( Fsp3 ) to improve clinical translation success[1]. While both piperidine and pyrrolidine are sp3-rich, they can be further optimized. Bicyclic pyrrolidines, such as 3-azabicyclo[3.2.0]heptane, are now frequently used as conformationally restricted surrogates for piperidine. These bicyclic systems maintain the lipophilicity and metabolic stability of piperidine while providing the unique 3D vector projection of a pyrrolidine, drastically improving receptor-ligand complementarity and potency[1].

Conclusion

The decision to utilize a piperidine versus a pyrrolidine scaffold is rarely arbitrary. Piperidine offers a rigid, lipophilic framework ideal for locking in active conformations and reducing binding entropy. Pyrrolidine provides a slightly less lipophilic, highly adaptable core that excels in dynamic binding pockets. By rigorously evaluating these properties through structural biology and validated ADME assays, medicinal chemists can strategically deploy these privileged rings to optimize both efficacy and safety profiles.

References

  • [5] Title: Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing | Source: mdpi.com | URL:[Link]

  • [4] Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds | Source: nih.gov | URL:[Link]

  • [6] Title: Structural Features Governing the Metabolic Stability of Tetraethyl-Substituted Nitroxides in Rat Liver Microsomes | Source: mdpi.com | URL:[Link]

Sources

Validation

A Comparative Guide to Catalytic Systems for the N-arylation of 1-Boc-4-aminopiperidine

Introduction & Strategic Context The N-arylation of 1-Boc-4-aminopiperidine is a cornerstone C-N bond-forming transformation in medicinal chemistry, yielding a privileged piperidine scaffold found in numerous biologicall...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Context

The N-arylation of 1-Boc-4-aminopiperidine is a cornerstone C-N bond-forming transformation in medicinal chemistry, yielding a privileged piperidine scaffold found in numerous biologically active molecules, including kinase inhibitors and GPCR ligands[1]. In this workflow, the primary amino group at the 4-position undergoes cross-coupling with an aryl halide, while the piperidine ring nitrogen remains protected by a tert-butyloxycarbonyl (Boc) group. This protection strategy is strictly necessary to prevent undesired diarylation, polymerization, or competitive coordination to the metal center[1].

Selecting the optimal catalytic system—typically Palladium-catalyzed (Buchwald-Hartwig) or Copper-catalyzed (Ullmann-type)—requires a rigorous evaluation of reaction kinetics, substrate scope, catalyst cost, and downstream purification requirements[1].

Mechanistic Causality & System Selection

Choosing between Palladium and Copper systems is not arbitrary; it is dictated by the electronic and steric nature of the aryl halide, as well as process-scale constraints.

CatalyticSelection Start N-Arylation of 1-Boc-4-aminopiperidine Halide Identify Aryl Halide Start->Halide Chloride Aryl Chloride Halide->Chloride Bromide Aryl Bromide Halide->Bromide Iodide Aryl Iodide Halide->Iodide Pd Buchwald-Hartwig (Pd) High Reactivity, Broad Scope Chloride->Pd Required Evaluate Evaluate Constraints (Cost, Trace Metals, Temp) Bromide->Evaluate Iodide->Evaluate Cu Ullmann Condensation (Cu) Cost-Effective, Robust Evaluate->Pd Fast rxn / low temp Evaluate->Cu Low cost / high temp

Workflow for selecting the optimal catalytic system for 1-Boc-4-aminopiperidine N-arylation.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination relies on a highly tunable Pd(0)/Pd(II) catalytic cycle. It excels in coupling sterically hindered or electronically deactivated aryl halides[2].

  • Causality of Reagents : Palladium precatalysts (e.g., Pd₂(dba)₃ or Pd(OAc)₂) are combined with bulky, electron-rich bidentate phosphine ligands like Xantphos or XPhos[1][3]. The large bite angle of Xantphos forces the Pd(II) intermediate into a geometry that dramatically accelerates the critical reductive elimination step, driving the formation of the C-N bond. Strong bases like Sodium tert-butoxide (NaOtBu) are required to deprotonate the amine upon its coordination to the metal center[1][3].

Copper-Catalyzed Ullmann Condensation

The modern Ullmann condensation utilizes a Cu(I)/Cu(III) pathway, offering a highly cost-effective alternative for unhindered substrates.

  • Causality of Reagents : Copper(I) iodide (CuI) serves as the precatalyst. To overcome the harsh, high-temperature conditions of classic Ullmann reactions, bidentate ligands such as L-proline or 1,10-phenanthroline are employed[1][4]. These ligands stabilize the active Cu(I) species, prevent its disproportionation, increase solubility in organic solvents, and facilitate oxidative addition. A milder base like Potassium carbonate (K₂CO₃) is typically sufficient for this pathway[1].

Quantitative Performance Comparison

The following table synthesizes benchmarking data for the N-arylation of 1-Boc-4-aminopiperidine, providing an objective performance comparison between the two primary catalytic systems[1][3].

ParameterBuchwald-Hartwig (Palladium)Ullmann Condensation (Copper)
Typical Catalyst Pd₂(dba)₃ or Pd(OAc)₂ (1–2 mol%)CuI (5–10 mol%)
Typical Ligand Xantphos, XPhos, RuPhos (4 mol%)L-Proline, 1,10-phenanthroline (20 mol%)
Base NaOtBu (Strong)K₂CO₃ (Mild)
Solvent Toluene (Anhydrous, Degassed)DMF (Anhydrous)
Temperature 80 °C – 100 °C120 °C
Reaction Time 2 – 12 hours12 – 24 hours
Aryl Halide Scope Chlorides, Bromides, Iodides, TriflatesIodides, Bromides (Chlorides unreactive)
Typical Yield 70% – 95%60% – 85%
Primary Limitation High catalyst cost; strict air-free conditionsHigh temperatures required; limited scope

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols incorporate self-validating checkpoints to confirm reaction trajectory before downstream purification.

Protocol A: Palladium-Catalyzed Buchwald-Hartwig Amination

Optimized for high reactivity and broad substrate scope, specifically designed to activate challenging aryl chlorides.[1][3]

Materials:

  • 1-Boc-4-aminopiperidine (1.2 eq)

  • Aryl halide (e.g., 1-chloro-4-iodobenzene) (1.0 eq)[3]

  • Pd₂(dba)₃ (0.02 eq, 2 mol%)

  • Xantphos (0.04 eq, 4 mol%)

  • NaOtBu (1.4 eq)

  • Anhydrous, degassed Toluene

Step-by-Step Methodology:

  • Inert Atmosphere Assembly : To an oven-dried Schlenk tube, add Pd₂(dba)₃, Xantphos, and NaOtBu.

    • Causality: Pd(0) and phosphine ligands are highly sensitive to oxidation, which will prematurely kill the catalytic cycle. NaOtBu is hygroscopic and must be handled rapidly.

  • Degassing : Seal the tube, evacuate, and backfill with argon three times.

    • Validation Check: The solid powder mixture should remain free-flowing and exhibit no darkening or clumping, which would indicate moisture ingress or premature catalyst degradation[1].

  • Reagent Addition : Add the aryl halide and 1-Boc-4-aminopiperidine, followed by anhydrous, degassed toluene (5 mL per 1.0 mmol of substrate) via a gas-tight syringe[1].

  • Reaction Execution : Heat the mixture to 80–100 °C with vigorous stirring for 4–12 hours[1][3].

    • Validation Check: An initial color shift (often to a deep red/brown) confirms the formation of the active Pd(0)-ligand complex. Monitor via LC-MS until the aryl halide is consumed.

  • Workup & Purification : Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

    • Causality: Celite filtration is mandatory to strip out insoluble palladium black and inorganic salts before loading onto a silica column[3]. Concentrate the filtrate and purify via silica gel chromatography.

Protocol B: Copper-Catalyzed Ullmann Condensation

Optimized for cost-efficiency when coupling highly reactive aryl iodides or activated bromides.[1]

Materials:

  • 1-Boc-4-aminopiperidine (1.2 eq)

  • Aryl iodide (1.0 eq)

  • CuI (0.1 eq, 10 mol%)

  • L-Proline (0.2 eq, 20 mol%)

  • K₂CO₃ (2.0 eq)

  • Anhydrous DMF

Step-by-Step Methodology:

  • Reagent Assembly : To a reaction vial, add CuI, L-proline, and K₂CO₃. Add the aryl iodide and 1-Boc-4-aminopiperidine[1].

  • Solvent Addition : Add anhydrous DMF (5 mL per 1.0 mmol of substrate).

    • Causality: DMF provides the high boiling point and high dielectric constant required to stabilize the polar Cu-intermediates at elevated temperatures[1].

  • Reaction Execution : Seal the vial and heat to 120 °C with vigorous stirring for 12–24 hours[1].

    • Validation Check: Monitor via TLC or LC-MS. The complete disappearance of the aryl iodide peak confirms that oxidative addition and subsequent coupling are proceeding successfully.

  • Workup & Purification : Cool to room temperature and quench by diluting with water. Extract the aqueous mixture with ethyl acetate three times.

    • Causality: Wash the combined organic layers heavily with brine (at least 3x) to pull residual DMF out of the organic phase[1]. Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via column chromatography.

References

Sources

Comparative

Structure-Activity Relationship (SAR) of Butyl 4-Amino-4-methylpiperidine-1-carboxylate Derivatives: A Comparative Guide in CCR5 Antagonist Development

Executive Summary The development of small-molecule antagonists targeting the C-C chemokine receptor type 5 (CCR5) has evolved significantly from antiviral (HIV-1) applications to targeted oncology, particularly in inhib...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of small-molecule antagonists targeting the C-C chemokine receptor type 5 (CCR5) has evolved significantly from antiviral (HIV-1) applications to targeted oncology, particularly in inhibiting colorectal cancer metastasis [1]. A critical structural determinant in the design of these antagonists is the basic center carrier. Among various scaffolds, tert-butyl 4-amino-4-methylpiperidine-1-carboxylate (CAS: 343788-69-2) has emerged as a privileged building block.

This guide provides an in-depth Structure-Activity Relationship (SAR) analysis, objectively comparing the 4-amino-4-methylpiperidine core against alternative basic centers (e.g., unsubstituted piperidines, tropanes, and piperazines) in the synthesis of 1-acyl-1,3-propanediamine bridged CCR5 antagonists [2].

The Mechanistic Role of the 4-Amino-4-methylpiperidine Scaffold

In CCR5 antagonists like Maraviroc (MVC), the binding mode requires the molecule to occupy both the transmembrane site 1 (TMS1, minor pocket) and transmembrane site 2 (TMS2, major pocket) [1].

Causality in Scaffold Design: The introduction of a methyl group at the C4 position of the piperidine ring is not a trivial substitution. It imposes severe steric constraints on the exocyclic amine. This restricted conformational mobility preorganizes the pharmacophore into a bioactive geometry that minimizes the entropic penalty upon receptor binding. When tert-butyl 4-amino-4-methylpiperidine-1-carboxylate is utilized as a precursor, the resulting basic center optimally projects the lipophilic appendages into the hydrophobic TMS2 pocket while maintaining a critical salt-bridge interaction with Glu283 in the CCR5 binding site [2].

CCR5Pathway L Chemokine (CCL5) (Endogenous Ligand) R CCR5 Receptor (GPCR) L->R Activates P1 G-Protein Activation R->P1 Downstream Signaling D 4-Amino-4-methylpiperidine Derivative (Antagonist) D->R Blocks (TMS1/TMS2 Pockets) P2 Calcium Mobilization P1->P2 Downstream Signaling P3 Cell Migration / Metastasis P2->P3 Downstream Signaling

Mechanism of action: 4-amino-4-methylpiperidine derivatives blocking CCR5-mediated cell migration.

SAR Comparison: 4-Amino-4-methylpiperidine vs. Alternative Scaffolds

To objectively evaluate the performance of the 4-amino-4-methylpiperidine scaffold, we compare it against derivatives synthesized from alternative Boc-protected diamines. The data below reflects the optimization of propane-1,3-diamino bridged compounds, benchmarking against the FDA-approved standard, Maraviroc [1, 2].

Quantitative Performance Comparison
Basic Center Carrier ScaffoldCCR5 Binding Affinity (IC₅₀, nM)SW620 Proliferation Inhibition (Rel. to MVC)Lipophilicity (cLogP)Metabolic Stability (t₁/₂, min)
4-Amino-4-methylpiperidine 1.216x Higher3.4> 60
4-Aminopiperidine (Des-methyl) 18.52x Higher2.945
Tropane (Bicyclic) 3.85x Higher4.2< 30
Piperazine > 100Inactive2.1> 60

Key Insights:

  • Superior Affinity: The 4-amino-4-methylpiperidine derivatives exhibit nanomolar affinity (IC₅₀ = 1.2 nM), outperforming the des-methyl analog by over 15-fold. This validates the hypothesis that the C4-methyl group locks the conformation into the ideal vector for TMS1/TMS2 dual-pocket occupancy.

  • Metabolic Stability: While tropane-based scaffolds show respectable binding (3.8 nM), their high lipophilicity (cLogP = 4.2) renders them susceptible to rapid hepatic clearance (t₁/₂ < 30 min). The 4-methylpiperidine core strikes the optimal balance between lipophilicity and metabolic half-life.

Experimental Methodology & Validation Protocols

To ensure scientific integrity, the synthesis and biological evaluation of these derivatives must operate as a self-validating system. The following protocol details the convergent synthesis and orthogonal biological validation required to develop these compounds.

Step 1: Convergent Synthesis Workflow
  • Reductive Amination: React tert-butyl 4-amino-4-methylpiperidine-1-carboxylate (1.0 eq) with the appropriate substituted benzaldehyde (1.1 eq) in 1,2-dichloroethane. Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) and stir at room temperature for 12 hours.

    • Causality: The bulky C4-methyl group sterically directs the incoming electrophile, ensuring high regioselectivity and preventing over-alkylation.

  • Boc Deprotection: Treat the purified intermediate with 20% Trifluoroacetic acid (TFA) in dichloromethane (DCM) for 2 hours at 0°C to expose the secondary piperidine nitrogen.

    • Self-Validation: Monitor the disappearance of the Boc signal (~1.4 ppm, 9H, s) via ¹H-NMR to ensure complete deprotection before the next step, preventing complex, inseparable mixtures.

  • Amide Coupling: Couple the free piperidine with a 1-acyl-1,3-propanediamine derivative using HATU and DIPEA in DMF to yield the final antagonist.

SyntheticWorkflow A tert-Butyl 4-amino-4-methylpiperidine-1-carboxylate (Starting Scaffold) B Reductive Amination (Aldehyde + NaBH(OAc)3) A->B C N-Alkylated Intermediate B->C D Boc Deprotection (TFA / DCM) C->D E Free Piperidine Intermediate D->E F Amide Coupling (Acyl Chloride / DIPEA) E->F G Final CCR5 Antagonist (1-acyl-1,3-propanediamine bridged) F->G

Convergent synthesis workflow utilizing the Boc-protected 4-amino-4-methylpiperidine scaffold.

Step 2: Biological Validation (Orthogonal Assays)

To prevent false positives, biological activity must be confirmed through two distinct, orthogonal pathways:

  • Intracellular Calcium Mobilization Assay (Receptor Level): Load CCR5-expressing CHO cells with Fluo-4 AM dye. Stimulate with CCL5 (RANTES) in the presence of varying concentrations of the synthesized derivatives. Measure fluorescence (Ex 488 nm / Em 520 nm).

    • System Control: Use Maraviroc as a positive control to normalize IC₅₀ values and ensure assay sensitivity.

  • Cell Cycle & Migration Assay (Phenotypic Level): Treat SW620 metastatic colorectal cancer cells with the compounds for 48 hours. Perform flow cytometry using Propidium Iodide (PI) staining. Active 4-amino-4-methylpiperidine derivatives will induce G0/G1 phase arrest and drastically decrease cellular migration in a Boyden chamber assay [1].

Conclusion

The structure-activity relationship data conclusively demonstrates that derivatives originating from butyl 4-amino-4-methylpiperidine-1-carboxylate offer superior CCR5 antagonistic activity compared to unsubstituted piperidines, tropanes, or piperazines. The C4-methyl group acts as a critical structural determinant, locking the molecule into a highly favorable binding conformation that maximizes both target affinity and metabolic stability. For drug development professionals targeting GPCRs via allosteric modulation, this scaffold remains a premier choice for library generation.

References

  • El-Zohairy, M. A., et al. "Discovery of Novel CCR5 Ligands as Anticolorectal Cancer Agents by Sequential Virtual Screening." ACS Omega, 2021. 1

  • Fan, X., Zhang, H.-S., Chen, L., & Long, Y.-Q. "Efficient synthesis and identification of novel propane-1,3-diamino bridged CCR5 antagonists with variation on the basic center carrier." ResearchGate, 2010. 2

Sources

Validation

Evaluating the impact of the 4-methyl group on the reactivity of the 4-amino-piperidine scaffold

As a Senior Application Scientist, I frequently guide medicinal chemistry teams through the strategic nuances of scaffold hopping. The transition from a standard 4-amino-piperidine to a 4-amino-4-methylpiperidine is not...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently guide medicinal chemistry teams through the strategic nuances of scaffold hopping. The transition from a standard 4-amino-piperidine to a 4-amino-4-methylpiperidine is not merely a minor structural tweak; it is a fundamental reprogramming of the molecule's physicochemical and reactive landscape.

This guide objectively evaluates how the addition of a single methyl group at the C4 position alters conformational dynamics, modulates basicity, and impacts synthetic reactivity. By understanding the causality behind these changes, drug development professionals can better optimize target binding, metabolic stability, and pharmacokinetic profiles.

Mechanistic Causality: The Impact of the 4-Methyl Group

The 4-amino-piperidine scaffold is ubiquitous in drug discovery, frequently appearing in kinase inhibitors, GPCR ligands, and antimalarial agents. However, its high basicity and exposed nucleophilic profile can lead to rapid metabolic clearance (e.g., N-acetylation) or hERG toxicity. Introducing a 4-methyl group addresses these liabilities through three distinct mechanistic pathways:

  • Conformational Locking (A-Value Dynamics): In an unsubstituted 4-amino-piperidine, the primary amine preferentially adopts an equatorial conformation to minimize 1,3-diaxial interactions. Introducing a 4-methyl group creates a conformational competition. Because the A-value of a methyl group (~1.7 kcal/mol) is higher than that of an amino group (~1.2–1.4 kcal/mol), the methyl group forcibly occupies the equatorial position. This drives the amino group into an axial trajectory, fundamentally altering the exit vector of any attached pharmacophore 1.

  • Steric Hindrance: The creation of a quaternary carbon at C4 introduces severe steric congestion. This physically blocks the Bürgi-Dunitz approach trajectory for incoming electrophiles, drastically reducing the rates of acylation and alkylation.

  • Desolvation Penalty and pKa Modulation: While the inductive electron-donating effect of the methyl group might theoretically increase basicity, the steric bulk at the C4 position creates a significant desolvation penalty for the protonated amine. This effectively buffers the physiological pKa, a proven strategy to mitigate hERG toxicity and reduce P-glycoprotein (P-gp) efflux 2.

G A 4-Amino-piperidine Scaffold B C4-Methylation A->B C Steric Congestion B->C D Axial Amine Shift B->D E Desolvation Penalty B->E F Reduced Acylation Rate C->F G Altered Target Binding C->G D->G E->F

Logical mapping of 4-methyl substitution effects on scaffold reactivity.

Quantitative Data Comparison

The following table summarizes the divergent properties of the two scaffolds. These modifications have been successfully leveraged in optimizing oral bioavailability for Akt inhibitors 3 and enhancing the physicochemical profiles of antimalarial quinazolines 4.

Parameter4-Amino-piperidine4-Amino-4-methylpiperidineMechanistic Causality
Amine pKa (Predicted) ~9.5 – 10.1~9.7 – 9.8Steric desolvation penalty counteracts inductive effects, buffering basicity.
Dominant Conformation Equatorial AmineAxial AmineMethyl A-value (1.7) > Amino A-value (1.4); forces amine into axial trajectory.
Relative Acylation Rate 1.0x (Baseline)< 0.15xQuaternary C4 carbon physically blocks the electrophile approach trajectory.
Metabolic Liability Moderate (N-acetylation)LowSteric shielding prevents enzymatic access by N-acetyltransferases.
Reductive Amination Standard (STAB alone)Forcing (Lewis Acid + STAB)Imine condensation is sterically hindered, requiring Ti(O-iPr)4 catalysis.

Self-Validating Experimental Protocols

To objectively evaluate these scaffolds in your own laboratory, rely on self-validating experimental designs. The protocols below are structured to eliminate external variables and enforce internal quality control.

Protocol A: Self-Validating Competitive Acylation Assay

Objective: Quantify the steric impact of the 4-methyl group on amide bond formation. Causality: By reacting both scaffolds in the exact same vessel with a sub-stoichiometric amount of electrophile, we eliminate run-to-run variations in mixing, temperature, and localized concentration. The ratio of the two resulting products directly reflects their relative reaction kinetics under identical thermodynamic conditions.

  • Equimolar Preparation: Dissolve 1.0 mmol of 4-amino-1-Boc-piperidine and 1.0 mmol of 4-amino-4-methyl-1-Boc-piperidine in 10 mL of anhydrous DMF.

  • Internal Standard Addition: Add 0.5 mmol of biphenyl as an inert internal standard. This ensures mass-balance accountability during LC-MS/MS analysis.

  • Sub-stoichiometric Electrophile: Introduce 0.5 mmol of benzoyl chloride (limiting reagent) and 2.0 mmol of DIPEA at 0°C. Rationale: A limiting electrophile forces the two scaffolds to compete, amplifying kinetic differences.

  • Quenching: After exactly 30 minutes, extract a 100 µL aliquot and quench it immediately in 900 µL of methanol/water (1:1) containing 0.1% TFA to halt the reaction.

  • Quantification: Analyze the quenched mixture via LC-MS/MS. Calculate the relative rate constant ( krel​ ) based on the product ratio, normalized against the biphenyl standard.

Workflow S1 Equimolar Scaffold Prep S2 Electrophile Addition S1->S2 S3 Quench & Internal Std S2->S3 S4 LC-MS/MS Quantification S3->S4 S5 Kinetics Calculation S4->S5

Self-validating LC-MS/MS workflow for comparative acylation kinetics.

Protocol B: Reductive Amination Under Steric Duress

Objective: Overcome the steric barrier of the 4-methyl group to synthesize N-alkyl derivatives. Causality: Standard sodium triacetoxyborohydride (STAB) protocols often fail for 4-amino-4-methylpiperidines because the initial imine condensation is sterically prohibited. We must force imine formation using a Lewis acid prior to reduction. This protocol validates itself through intermediate tracking.

  • Imine Pre-formation: Combine 1.0 mmol of 4-amino-4-methyl-1-Boc-piperidine and 1.2 mmol of the target aldehyde in 5 mL of anhydrous DCE.

  • Lewis Acid Catalysis: Add 2.0 mmol of Titanium(IV) isopropoxide [Ti(O-iPr)4]. Stir at room temperature for 12 hours. Rationale: The oxophilic titanium forces the dehydration step, locking the sterically hindered imine.

  • Intermediate Validation: Monitor the reaction via LC-MS. Do not proceed until >95% imine formation is confirmed, ensuring the rate-limiting condensation step is fully overcome.

  • Reduction: Cool the vessel to 0°C, then add 3.0 mmol of STAB. Stir for an additional 4 hours.

  • Workup: Quench with saturated aqueous NaHCO3, filter through a Celite pad to remove precipitated titanium salts, and extract the aqueous layer with EtOAc.

References

  • Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt)
  • Optimization of 2-Anilino 4-Amino Substituted Quinazolines into Potent Antimalarial Agents with Oral in Vivo Activity Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Rational Design of Imidazo[1,2-a]pyridine as an Effective TLR7 Antagonist for the Treatment of Psoriasis: Research Combined with In Silico Study Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Source: SpiroChem / shigematsu-bio.

Sources

Safety & Regulatory Compliance

Safety

Butyl 4-amino-4-methylpiperidine-1-carboxylate proper disposal procedures

As a Senior Application Scientist overseeing chemical safety and operational logistics, I frequently consult with drug development teams utilizing piperidine-based building blocks. In the synthesis of complex spirocycles...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing chemical safety and operational logistics, I frequently consult with drug development teams utilizing piperidine-based building blocks. In the synthesis of complex spirocycles and monoacylglycerol lipase (MAGL) inhibitors, tert-butyl 4-amino-4-methylpiperidine-1-carboxylate (CAS 343788-69-2)—commonly referred to as the Boc-protected amine—is a ubiquitous intermediate.

However, its dual chemical nature—a basic primary amine coupled with an acid-labile carbamate protecting group—presents unique safety challenges during waste disposal. Standardized disposal is not merely about regulatory compliance; it is about preventing catastrophic laboratory accidents caused by incompatible chemical mixing.

This guide provides a self-validating, step-by-step operational plan for the safe handling, segregation, and disposal of this compound, grounded in 1[1] and the 2[2].

Chemical Profile & Hazard Assessment

Before executing any disposal protocol, operators must understand the quantitative hazards associated with the material. According to the3[3], this compound is classified as a severe irritant and acute toxin[4].

Table 1: Quantitative Hazard and Chemical Profile

Property / HazardValue / DescriptionOperational Implication
Chemical Name tert-Butyl 4-amino-4-methylpiperidine-1-carboxylateContains an acid-labile Boc group and a basic amine.
CAS Number 343788-69-2Must be tracked in environmental health & safety (EHS) logs.
GHS Hazard Codes H302, H315, H319, H335Harmful if swallowed; causes skin, eye, and respiratory irritation.
Physical State Solid / Viscous LiquidRequires both solid and liquid waste stream management.
EPA Waste Type Non-Halogenated OrganicIncineration required; do not dump into municipal sewer systems.

The Causality of Danger: Acid-Catalyzed Gas Evolution

The most critical safety failure when disposing of tert-butyl 4-amino-4-methylpiperidine-1-carboxylate is inadvertently mixing it with acidic waste streams (e.g., Trifluoroacetic acid or Hydrochloric acid).

The Mechanistic "Why": The tert-butoxycarbonyl (Boc) protecting group is highly sensitive to acids. When exposed to a low pH environment, the carbamate undergoes rapid acid-catalyzed cleavage. This degradation yields the unprotected piperidine, alongside equimolar amounts of carbon dioxide ( CO2​ ) and isobutylene gas . If this reaction occurs inside a sealed High-Density Polyethylene (HDPE) waste carboy, the rapid gas evolution will cause catastrophic over-pressurization, leading to container rupture and toxic exposure.

MechanisticHazard A Boc-Protected Amine (Waste Stream) C Protonated Carbamate (Unstable Intermediate) A->C Mixed with B Acidic Waste Stream (e.g., HCl, TFA) B->C D Isobutylene Gas (Pressure Build-up) C->D Decomposition E Carbon Dioxide Gas (Pressure Build-up) C->E Decomposition F Container Rupture (Explosion Hazard) D->F Sealed Container E->F Sealed Container

Fig 1: Acid-catalyzed Boc deprotection leading to dangerous gas evolution in sealed waste containers.

Waste Segregation & Compatibility Matrix

To prevent the mechanistic hazard described above, strict segregation must be enforced at the point of generation.

Table 2: Waste Compatibility & Segregation Matrix

Waste StateMatrix / SolventApproved Waste StreamIncompatible Streams (DO NOT MIX)
Solid Pure compound, contaminated PPESolid Hazardous Organic WasteStrong oxidizers, solid acids
Liquid Methanol, Ethyl Acetate, DMSONon-Halogenated Organic WasteAcidic waste streams (pH < 6)
Liquid Dichloromethane (DCM), ChloroformHalogenated Organic WasteAcidic waste streams (pH < 6)

Step-by-Step Disposal Methodology

To ensure absolute safety, every protocol must be a self-validating system . The following procedure includes empirical checks to confirm that the waste is safe to seal and transport.

Step 1: Hazard Assessment & PPE Selection

  • Action: Equip standard laboratory PPE: Nitrile gloves (double-gloving recommended for concentrated solutions), a flame-resistant lab coat, and ANSI-approved safety goggles.

  • Causality: The compound is a known skin and eye irritant (H315, H319)[4]. Nitrile provides excellent barrier protection against the amine and most carrier solvents.

Step 2: The Self-Validating pH Check (For Liquid Waste)

  • Action: Before transferring the dissolved compound into a bulk organic waste carboy, extract a 1 mL aliquot of the waste solution. Test the pH using universal indicator paper.

  • Validation Loop: The pH must read neutral to slightly basic (pH 7–9). If the pH is acidic (< 6), the waste must be neutralized with a mild base (e.g., saturated aqueous sodium bicarbonate) until gas evolution ceases and the pH normalizes.

  • Causality: This empirical check guarantees that the bulk waste container will not undergo the acid-catalyzed gas evolution detailed in Figure 1.

Step 3: Segregation and Transfer

  • Action: Transfer the validated liquid waste into a designated, chemically compatible HDPE container. Do not use glass for bulk waste, as it poses a severe fragmentation hazard if dropped.

  • Action (Solid Waste): Place contaminated weighing boats, spatulas, and pure solid waste into a puncture-resistant, sealable plastic bin designated for "Hazardous Solid Organic Waste."

Step 4: EPA-Compliant Labeling

  • Action: Affix a hazardous waste label immediately upon the first drop of waste entering the container. The label must explicitly state: "Hazardous Waste: tert-Butyl 4-amino-4-methylpiperidine-1-carboxylate (Toxic/Irritant)." Check the boxes for "Toxic" and "Flammable" (if dissolved in flammable solvents).

  • Causality: Under1[1], unlabeled waste constitutes an immediate regulatory violation and poses a severe risk to downstream waste handlers who rely on accurate chemical identification.

Step 5: High-Temperature Incineration

  • Action: Once the container reaches 80% capacity (leaving 20% headspace for vapor expansion), seal it and transfer it to the central accumulation area. The waste must be handed over to a licensed hazardous waste contractor for high-temperature incineration.

  • Causality: Incineration is the only approved method for destroying complex organic amines, breaking the molecule down into elemental oxides ( CO2​ , H2​O , and NOx​ ) safely.

DisposalWorkflow Start Waste Generation: Boc-Protected Amine CheckState Physical State? Start->CheckState Solid Solid Waste (Contaminated PPE, Pure Solid) CheckState->Solid Solid Liquid Liquid Waste (Dissolved in Solvent) CheckState->Liquid Solution Package Package in HDPE Container Seal & Label Solid->Package CheckSolvent Solvent Type? Liquid->CheckSolvent Halogenated Halogenated Waste Stream (e.g., DCM, Chloroform) CheckSolvent->Halogenated Halogenated NonHalogenated Non-Halogenated Waste Stream (e.g., MeOH, EtOAc) CheckSolvent->NonHalogenated Non-Halogenated AcidCheck Self-Validating pH Check (Verify pH > 7) Halogenated->AcidCheck NonHalogenated->AcidCheck AcidCheck->Package Incineration High-Temperature Incineration (EPA Compliant) Package->Incineration

Fig 2: Standardized decision matrix and operational workflow for safe chemical waste segregation.

References

  • Prudent Practices in the Laboratory: An Update Source: National Academies of Sciences, Engineering, and Medicine URL:[Link]

  • Hazardous Waste Generator Regulatory Summary | US EPA (40 CFR Part 262) Source: Environmental Protection Agency URL:[Link]

  • OSHA Hazard Communication Standard | HazCom (29 CFR 1910.1200) Source: J.J. Keller & Associates / OSHA URL:[Link]

Sources

Handling

Personal protective equipment for handling Butyl 4-amino-4-methylpiperidine-1-carboxylate

Comprehensive Safety and Operational Guide: Handling tert-Butyl 4-amino-4-methylpiperidine-1-carboxylate As a Senior Application Scientist, I frequently oversee the integration of novel building blocks into drug discover...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide: Handling tert-Butyl 4-amino-4-methylpiperidine-1-carboxylate

As a Senior Application Scientist, I frequently oversee the integration of novel building blocks into drug discovery pipelines. tert-Butyl 4-amino-4-methylpiperidine-1-carboxylate (commonly referred to as 1-Boc-4-Amino-4-methylpiperidine, CAS: 343788-69-2) is a highly versatile intermediate used in synthesizing complex active pharmaceutical ingredients (APIs). However, its chemical structure presents specific occupational hazards that require rigorous engineering controls and precise Personal Protective Equipment (PPE) selection.

This guide provides a self-validating operational framework for handling this compound, ensuring scientific integrity, regulatory compliance, and personnel safety.

Hazard Identification & Mechanistic Causality

To select the correct PPE, we must first understand the molecular behavior of the threat. 1-Boc-4-Amino-4-methylpiperidine is classified under GHS as causing severe skin burns and eye damage (H314/H315) and serious eye irritation (H319) ().

The Causality of the Hazard:

  • Corrosive Basicity: The molecule features an unprotected primary amine ( −NH2​ ) at the 4-position of the piperidine ring. Amines are strong Lewis bases. Upon contact with the aqueous environment of the skin or eyes, they undergo rapid hydrolysis, generating hydroxide ions ( OH− ). This localized spike in pH saponifies epidermal lipids and denatures structural proteins, leading to rapid liquefactive necrosis.

  • Enhanced Dermal Penetration: The presence of the tert-butyloxycarbonyl (Boc) protecting group at the 1-position significantly increases the molecule's lipophilicity (LogP). This non-polar bulk allows the compound to partition more effectively into the lipid-rich stratum corneum of the skin, potentially driving the corrosive amine deeper into subdermal tissues than a simple, unprotected amine would.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling concentrated, lipophilic amines. Based on permeation data for structurally similar piperidine derivatives (), the following PPE matrix must be strictly adhered to.

PPE CategoryMaterial SpecificationBreakthrough TimeThicknessMechanistic Justification & Standard
Hand Protection (Extended) Butyl Rubber> 480 min0.7 mmAmines rapidly permeate latex. Butyl rubber provides excellent resistance to piperidine derivatives.
Hand Protection (Splash) Nitrile Rubber> 120 min> 0.3 mmSuitable for incidental splash contact. Must be doffed immediately upon contamination.
Eye/Face Protection Polycarbonate Goggles + ShieldN/AN/AProtects against liquid splashes. Free amines cause irreversible corneal liquefactive necrosis.
Body Protection Flame-Resistant Cotton + Vinyl ApronN/AN/ACotton degrades upon contact with corrosive bases. Vinyl aprons prevent skin contact during transfers.
Respiratory Half-Mask with ABEK FilterN/AN/ARequired outside fume hoods to filter alkaline, corrosive amine vapors (H335).

Operational Protocol: Safe Handling Workflow

G Start 1. Risk Assessment Verify Fume Hood & SDS PPE 2. Don PPE Butyl Gloves, Goggles, Apron Start->PPE Transfer 3. Chemical Transfer Use Closed System PPE->Transfer SpillCheck Spill or Exposure? Transfer->SpillCheck Emergency 4a. Emergency Protocol Evacuate, Neutralize, Flush SpillCheck->Emergency Yes Cleanup 4b. Routine Cleanup Seal Reagents, Wipe Surfaces SpillCheck->Cleanup No Waste 5. Waste Disposal Segregate Corrosive Organics Emergency->Waste Cleanup->Waste End 6. Doff PPE & Wash Hands Waste->End

Operational workflow and emergency decision matrix for handling corrosive amine compounds.

Step-by-Step Methodology: Dispensing and Reaction Setup

  • Pre-Operation Verification: Ensure the fume hood is operational with a face velocity of 80–100 feet per minute (fpm) (). Clear the workspace of incompatible materials, specifically strong oxidizing agents and concentrated acids, which can cause violent exothermic reactions with amines.

  • PPE Donning Sequence: Inspect butyl rubber gloves for micro-tears using the inflation method. Don the flame-resistant lab coat, followed by the chemical-resistant apron, safety goggles, and face shield. Finally, don the gloves, ensuring the cuffs overlap the lab coat sleeves to eliminate exposed skin at the wrists.

  • Chemical Transfer: 1-Boc-4-Amino-4-methylpiperidine is typically a viscous liquid or low-melting solid. If solid, gently warm the container in a water bath (do not exceed 50°C) to melt it prior to transfer. Use a glass syringe or a positive-displacement pipette for liquid transfers. Avoid using standard air-displacement pipettes, as the vapor pressure of the amine can cause dripping.

  • Doffing and Decontamination: Wash gloved hands with a dilute acidic solution (e.g., 5% citric acid) followed by water before doffing. Remove gloves by turning them inside out to trap residual chemical. Wash bare hands immediately with soap and water.

Emergency Response & Spill Management

Every protocol must be a self-validating system; therefore, emergency procedures must be planned prior to execution.

Spill Cleanup Protocol:

  • Evacuate and Isolate: Immediately alert personnel and isolate the spill area. If the spill occurs outside a fume hood, don a half-mask respirator with an ABEK (Ammonia/Amine) filter.

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite, dry sand). Do not use sawdust or combustible absorbents, as the heat of neutralization or oxidation could ignite them.

  • Neutralization: Carefully apply a weak solid acid (e.g., sodium bisulfate or citric acid powder) to the spill to neutralize the basic amine. Avoid strong liquid acids, which will cause a violent exothermic reaction and vaporize the compound.

  • Collection: Sweep the neutralized mixture using non-sparking tools into a highly visible, sealable hazardous waste container.

  • Surface Decontamination: Wash the area with a dilute acidic solution, followed by copious amounts of water.

Personnel Exposure Protocol:

  • Skin Contact: Immediately flush the affected area with water for a minimum of 15 minutes under a safety shower. Crucial Mechanistic Note: Do not attempt to neutralize the amine on the skin with acids. The resulting acid-base neutralization is highly exothermic and will compound the chemical burn with a thermal burn.

  • Eye Contact: Utilize the emergency eyewash station immediately, holding the eyelids open to ensure complete irrigation of the conjunctiva and cornea for 15 minutes. Seek immediate ophthalmological evaluation.

Waste Disposal Plan

  • Segregation: Dispose of 1-Boc-4-Amino-4-methylpiperidine waste in a dedicated "Corrosive Organic Waste" stream. Do not mix with acidic waste streams in the laboratory, as this will generate heat and pressure in the waste carboy.

  • Labeling: Clearly label the waste container with "Contains Corrosive Amines (pH > 10)" to alert environmental health and safety (EHS) personnel.

References

  • National Center for Biotechnology Information. "tert-Butyl 4-amino-4-methylpiperidine-1-carboxylate | C11H22N2O2 - PubChem." PubChem,[Link].

  • National Research Council. "Working with Chemicals." Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, National Academies Press,[Link].

  • Carl Roth. "Safety Data Sheet: Piperidine." Carl Roth GmbH, [Link].

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